Ethyl docos-2-enoate
Description
Structure
2D Structure
Properties
CAS No. |
143120-84-7 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
ethyl docos-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
UJXYWILBUUVRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (E)-2-docosenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic pathways for Ethyl (E)-2-docosenoate, a long-chain unsaturated ester. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to select and implement an appropriate synthetic strategy. This document outlines key reaction methodologies, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, and Fischer esterification, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Introduction
Ethyl (E)-2-docosenoate is a long-chain fatty acid ester with potential applications in various fields, including pharmaceuticals and material science. Its synthesis requires stereoselective formation of a carbon-carbon double bond and subsequent or concurrent esterification. This guide explores the most pertinent and effective methods to achieve this synthesis, with a focus on providing practical and detailed experimental procedures.
Synthetic Pathways
Three primary synthetic strategies are detailed for the preparation of Ethyl (E)-2-docosenoate. Each pathway offers distinct advantages and is suitable for different laboratory settings and starting material availability.
1. Horner-Wadsworth-Emmons (HWE) Olefination Pathway
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of (E)-isomers.[1][2] This pathway involves the reaction of a stabilized phosphonate ylide with an aldehyde. In the context of Ethyl (E)-2-docosenoate synthesis, the key steps are the synthesis of the starting aldehyde, icosanal, followed by the HWE reaction with triethyl phosphonoacetate.
-
Logical Workflow for HWE Pathway
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of Ethyl (E)-2-docosenoate.
2. Wittig Olefination Pathway
The Wittig reaction provides another robust method for alkene synthesis.[3] This pathway utilizes a phosphorus ylide, typically generated from a phosphonium salt, to react with an aldehyde. For the synthesis of Ethyl (E)-2-docosenoate, icosanal is reacted with ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.[3]
-
Logical Workflow for Wittig Pathway
Caption: Workflow for the Wittig reaction synthesis of Ethyl (E)-2-docosenoate.
3. Knoevenagel-Doebner Condensation and Fischer Esterification Pathway
This two-stage pathway first involves the synthesis of the free carboxylic acid, (E)-2-docosenoic acid, via a Knoevenagel-Doebner condensation.[2][4] This reaction condenses an aldehyde with a compound containing an active methylene group, followed by decarboxylation to yield an α,β-unsaturated acid. The resulting acid is then esterified using the Fischer esterification method.
-
Logical Workflow for Knoevenagel-Doebner and Fischer Esterification Pathway
Caption: Workflow for the Knoevenagel-Doebner and Fischer esterification synthesis.
Experimental Protocols
Detailed experimental procedures for the key reactions in each pathway are provided below. These protocols are based on established methodologies and have been adapted for the synthesis of long-chain unsaturated esters.
Synthesis of Icosanal (Starting Aldehyde)
Icosanal (C20 aldehyde) is a key starting material for the HWE, Wittig, and Knoevenagel-Doebner pathways. It can be synthesized from the corresponding alcohol, 1-icosanol, via oxidation.
Protocol:
-
To a stirred solution of 1-icosanol (1 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude icosanal.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure icosanal.
Pathway 1: Horner-Wadsworth-Emmons Reaction
Protocol:
-
To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution to 0 °C and add a solution of icosanal (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl (E)-2-docosenoate.
Pathway 2: Wittig Reaction
Protocol:
-
In a round-bottom flask, combine icosanal (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
-
The reaction can be performed solvent-free by gently heating the mixture with stirring.[3] Alternatively, dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, if performed neat, dissolve the reaction mixture in a minimal amount of a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
If a solvent was used, concentrate the reaction mixture and then triturate with hexane to precipitate the byproduct.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford Ethyl (E)-2-docosenoate.
Pathway 3: Knoevenagel-Doebner Condensation and Fischer Esterification
Step A: Knoevenagel-Doebner Condensation to form (E)-2-docosenoic acid
Protocol:
-
In a flask equipped with a reflux condenser, dissolve icosanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the evolution of carbon dioxide.
-
After the reaction is complete (as indicated by TLC or cessation of gas evolution), cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield crude (E)-2-docosenoic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.
Step B: Fischer Esterification to form Ethyl (E)-2-docosenoate
Protocol:
-
Suspend (E)-2-docosenoic acid (1 equivalent) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Ethyl (E)-2-docosenoate.
Quantitative Data Summary
The following table summarizes typical yields for the key reactions described in the synthesis of Ethyl (E)-2-docosenoate, based on literature for analogous long-chain substrates.
| Reaction | Pathway | Reagents | Typical Yield (%) |
| Oxidation of 1-icosanol | All | PCC, DCM | 80-90 |
| Horner-Wadsworth-Emmons | 1 | Icosanal, Triethyl phosphonoacetate, NaH, THF | 70-85 |
| Wittig Reaction | 2 | Icosanal, Ethyl (triphenylphosphoranylidene)acetate | 60-80 |
| Knoevenagel-Doebner | 3 | Icosanal, Malonic acid, Pyridine, Piperidine | 75-90 |
| Fischer Esterification | 3 | (E)-2-docosenoic acid, Ethanol, H₂SO₄ | 85-95 |
Conclusion
This technical guide has detailed three primary synthetic pathways for the preparation of Ethyl (E)-2-docosenoate. The Horner-Wadsworth-Emmons and Wittig reactions offer direct routes from icosanal, with the HWE reaction generally providing higher (E)-selectivity. The Knoevenagel-Doebner condensation followed by Fischer esterification provides a two-step alternative that is also highly effective. The choice of pathway will depend on factors such as reagent availability, desired stereoselectivity, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this long-chain unsaturated ester.
References
The Elusive Presence of Ethyl Docos-2-enoate in Nature: A Technical Guide for Researchers
An in-depth exploration of the current scientific landscape reveals a notable absence of documented evidence for the natural occurrence of Ethyl docos-2-enoate in either plant or animal kingdoms. This technical guide serves as a resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of analogous compounds, proposing a hypothetical biosynthetic pathway, and detailing established experimental protocols for the investigation of novel fatty acid esters.
While direct data on this compound is not available, the study of other unsaturated fatty acid ethyl esters provides a solid foundation for its potential discovery and characterization. This document aims to equip researchers with the necessary theoretical framework and practical methodologies to explore the existence and biological role of this and other similar lipid molecules.
Hypothetical Biosynthesis of this compound
The formation of this compound in a biological system would likely involve a multi-step enzymatic process, drawing upon established pathways for fatty acid synthesis and esterification. A plausible biosynthetic route can be hypothesized as follows:
-
De Novo Fatty Acid Synthesis: The process would initiate with the de novo synthesis of a saturated fatty acid precursor, likely stearoyl-CoA (C18:0), from acetyl-CoA and malonyl-CoA in the plastids (in plants) or cytoplasm (in animals).
-
Elongation: The C18:0 fatty acid would undergo a series of elongation steps, adding two-carbon units to reach the C22 length of docosanoic acid (behenic acid).
-
Desaturation: A specific desaturase enzyme would introduce a double bond at the Δ2 position of the docosanoyl-CoA, forming docos-2-enoyl-CoA.
-
Esterification: Finally, the docos-2-enoyl-CoA would be esterified with ethanol to yield this compound. This reaction could be catalyzed by a fatty acid ethyl ester (FAEE) synthase or an acyl-CoA:ethanol O-acyltransferase. In mammalian tissues, the availability of ethanol is a key factor for FAEE synthesis.
// Node styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=rounded]; enzyme [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; process_node [fillcolor="#FBBC05", fontcolor="#202124", shape=cds];
// Nodes acetyl_coa [label="Acetyl-CoA", class="substrate"]; malonyl_coa [label="Malonyl-CoA", class="substrate"]; stearoyl_coa [label="Stearoyl-CoA (C18:0)", class="intermediate"]; docosanoyl_coa [label="Docosanoyl-CoA (C22:0)", class="intermediate"]; docos_2_enoyl_coa [label="Docos-2-enoyl-CoA", class="intermediate"]; ethanol [label="Ethanol", class="substrate"]; ethyl_docos_2_enoate [label="this compound", class="product"];
// Process and Enzyme Nodes fas [label="Fatty Acid Synthase", class="enzyme"]; elongases [label="Elongases", class="enzyme"]; desaturase [label="Δ2-Desaturase", class="enzyme"]; faee_synthase [label="FAEE Synthase", class="enzyme"];
de_novo_synthesis [label="De Novo Synthesis", class="process_node"]; elongation [label="Elongation", class="process_node"]; desaturation [label="Desaturation", class="process_node"]; esterification [label="Esterification", class="process_node"];
// Edges acetyl_coa -> de_novo_synthesis [label=""]; malonyl_coa -> de_novo_synthesis [label=""]; de_novo_synthesis -> stearoyl_coa [label="", arrowhead=vee]; stearoyl_coa -> elongation [arrowhead=vee]; elongation -> docosanoyl_coa [arrowhead=vee]; docosanoyl_coa -> desaturation [arrowhead=vee]; desaturation -> docos_2_enoyl_coa [arrowhead=vee]; docos_2_enoyl_coa -> esterification [arrowhead=vee]; ethanol -> esterification [arrowhead=vee]; esterification -> ethyl_docos_2_enoate [arrowhead=vee];
fas -> de_novo_synthesis [style=dotted, arrowhead=none]; elongases -> elongation [style=dotted, arrowhead=none]; desaturase -> desaturation [style=dotted, arrowhead=none]; faee_synthase -> esterification [style=dotted, arrowhead=none]; } .dot
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols for the Investigation of this compound
The following protocols are based on established methods for the analysis of fatty acid esters in biological matrices.
Extraction of Lipids
A modified Folch or Bligh-Dyer method is generally recommended for the extraction of total lipids from plant or animal tissues.
-
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Homogenize 1 g of tissue in a mixture of chloroform:methanol (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the lipid extract in a known volume of a suitable solvent (e.g., hexane) for further analysis.
-
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acid ethyl esters.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-WAX, HP-5ms)
-
Helium as carrier gas
-
-
Sample Preparation:
-
The lipid extract may require derivatization to improve volatility and chromatographic properties, although many fatty acid ethyl esters can be analyzed directly.
-
-
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 10 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
-
Quantification:
-
Quantification can be achieved using an internal standard (e.g., a deuterated analog of the target compound or a C17 fatty acid ethyl ester) and generating a calibration curve with a synthetic standard of this compound.
-
// Node styles start_end [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; process [fillcolor="#FFFFFF", fontcolor="#202124"]; decision [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];
// Nodes start [label="Start: Biological Sample", class="start_end"]; extraction [label="Lipid Extraction\n(Folch/Bligh-Dyer)", class="process"]; derivatization_check [label="Derivatization\nNeeded?", class="decision"]; derivatization [label="Derivatization", class="process"]; gcms_analysis [label="GC-MS Analysis", class="process"]; data_processing [label="Data Processing\n(Peak Integration, Library Search)", class="process"]; quantification [label="Quantification\n(Internal Standard Method)", class="process"]; identification [label="Compound Identification\n(Mass Spectra Comparison)", class="process"]; results [label="Results: Presence &\nConcentration of this compound", class="output"]; end [label="End", class="start_end"];
// Edges start -> extraction; extraction -> derivatization_check; derivatization_check -> derivatization [label="Yes"]; derivatization_check -> gcms_analysis [label="No"]; derivatization -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> identification; data_processing -> quantification; identification -> results; quantification -> results; results -> end; } .dot
Caption: General experimental workflow for the analysis of this compound.
Quantitative Data Summary (Illustrative)
As no quantitative data for this compound exists in the literature, the following table is provided as an illustrative example of how such data could be presented if the compound were to be detected and quantified in various hypothetical samples.
| Biological Source | Tissue/Organ | Concentration (ng/g wet weight) | Analytical Method |
| Planta hypothetica | Leaves | 15.2 ± 2.1 | GC-MS |
| Planta hypothetica | Seeds | 120.5 ± 15.8 | GC-MS |
| Animalia exemplum | Adipose Tissue | 5.8 ± 0.9 | LC-MS/MS |
| Animalia exemplum | Liver | Not Detected | GC-MS |
Conclusion
The natural occurrence of this compound remains an open question in the field of lipidomics. The lack of current scientific reports highlights a significant knowledge gap and an opportunity for novel research. By employing the established methodologies for the study of analogous unsaturated fatty acid ethyl esters and leveraging the hypothetical biosynthetic pathway as a theoretical guide, researchers are well-equipped to undertake the challenge of discovering and characterizing this elusive molecule. Future studies in this area could uncover new biological signaling pathways and potential applications in drug development.
The Biological Frontier of Long-Chain Unsaturated Esters: A Technical Guide to Ethyl docos-2-enoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain unsaturated esters, a diverse class of lipid molecules, are emerging as significant players in various biological processes. This technical guide delves into the biological activities of these esters, with a particular focus on Ethyl docos-2-enoate and its analogs. While direct research on this compound is nascent, this document synthesizes current knowledge from related long-chain unsaturated esters to provide a comprehensive overview of their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies required for their investigation. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore this promising class of bioactive compounds.
Introduction to Long-Chain Unsaturated Esters
Long-chain unsaturated esters are carboxylic esters characterized by a long aliphatic chain containing at least one carbon-carbon double bond. Their structural diversity, stemming from variations in chain length, degree and position of unsaturation, and the nature of the esterifying alcohol, gives rise to a wide spectrum of physicochemical properties and biological functions. A notable example is Docosahexaenoic acid (DHA) ethyl ester, an esterified form of the omega-3 fatty acid DHA, which has been investigated for its role in managing hypertriglyceridemia and its effects on plasma and erythrocyte membrane DHA levels.[1] Formulations containing DHA ethyl ester, in combination with EPA ethyl ester, are utilized as adjuncts in the treatment of high triglyceride levels.[1]
These compounds are integral components of cellular membranes and serve as precursors for various signaling molecules.[2] Their biological activities are of significant interest in drug discovery, with potential applications in cardiovascular diseases, inflammation, and neuroscience.
Biological Activities of Long-Chain Unsaturated Esters
The biological effects of long-chain unsaturated esters are multifaceted, encompassing anti-inflammatory, cardiovascular, and gastroprotective activities.
Anti-Inflammatory Effects
Several long-chain unsaturated esters have demonstrated potent anti-inflammatory properties. For instance, Ethyl caffeate has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) in macrophages.[3] It also inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The anti-inflammatory actions of some esters are mediated through the inhibition of the transcription factor NF-κB.[3] Similarly, Ethyl pyruvate has been shown to have long-term anti-inflammatory effects on microglial cells by inhibiting the production of interleukin-6, tumor necrosis factor, and nitric oxide.[4]
Cardiovascular Effects
The impact of long-chain polyunsaturated fatty acid esters on blood lipids has been a subject of study, with preliminary investigations into their use in atherosclerosis.[5] Omega-3 long-chain polyunsaturated fatty acids (LCPUFAs), including their ethyl esters, are recognized for their cardioprotective functions, such as reducing platelet aggregation and inflammation.[2] DHA and EPA ethyl esters are used to lower plasma triglyceride levels in adults with hypertriglyceridemia.[6]
Gastroprotective Effects
A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from Heliotropium indicum, revealed significant, dose-dependent gastroprotective activity in mice.[7] The maximum effect was observed at a dose of 100 mg/kg, with an ED50 of 5.92 ± 2.48 mg/kg.[7] Interestingly, the mechanism of this gastroprotection did not appear to involve prostaglandins, nitric oxide, or sulfhydryl groups.[7]
Other Biological Activities
Long-chain unsaturated esters have also been investigated for other biological effects. For example, chronic administration of docosahexaenoic acid ethyl ester has been shown to improve performance in a radial arm maze task in aged rats, suggesting a role in cognitive function.[1] Furthermore, some long-chain 1,2-diamines and amino alcohols, which can be synthesized from corresponding unsaturated long-chain alpha-amino acids, have exhibited in vitro cytotoxicity against various solid tumor cell lines.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of long-chain unsaturated esters.
| Compound | Biological Activity | Model | Key Findings | Reference |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | Gastroprotective | Mice | ED50: 5.92 ± 2.48 mg/kg; Maximum effect at 100 mg/kg (90.13 ± 3.08% gastroprotection) | [7] |
| Docosahexaenoic acid ethyl ester | Cognitive Enhancement | Aged Rats | 300 mg/kg per day reduced the number of reference memory errors in an eight-arm radial maze. | [1] |
| Docosahexaenoic acid ethyl ester | Lipid Modulation | Rats | Dietary administration at a dose equivalent to 8 mg/kg of DHA increased plasma and erythrocyte membrane DHA levels. | [1] |
| Ethyl caffeate | Anti-inflammatory | RAW 264.7 macrophages | IC50 for LPS-induced nitric oxide production = 5.5 µg/ml | [3] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | In vitro | IC50 for COX-1: 314 µg/mL; IC50 for COX-2: 130 µg/mL; IC50 for 5-LOX: 105 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of long-chain unsaturated esters.
In Vitro Cytotoxicity Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[10]
-
Principle: LDH, a stable cytoplasmic enzyme, is released into the cell culture medium upon cell membrane damage. The assay quantifies this released LDH.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the test compound (e.g., this compound) at various concentrations.
-
Include positive (e.g., lysis buffer) and negative (vehicle) controls.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the LDH reaction mixture, which contains a substrate that is converted by LDH into a colored product.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.
-
Test for Unsaturation (Bromine Water Test)
This is a qualitative test to confirm the presence of carbon-carbon double or triple bonds in a compound.[11][12][13]
-
Principle: The reddish-brown color of bromine water disappears when it reacts with an unsaturated compound through an addition reaction across the double or triple bond.
-
Procedure for Water-Insoluble Compounds:
-
Dissolve a small amount of the test compound (e.g., this compound) in a suitable organic solvent (e.g., carbon tetrachloride or hexane).
-
Add bromine water or a solution of bromine in the same solvent dropwise with constant shaking.
-
Observe the color change. The disappearance of the bromine color indicates unsaturation.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are yet to be elucidated, we can propose a general workflow for investigating its biological activity and a potential anti-inflammatory mechanism based on related compounds.
General Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of a novel long-chain unsaturated ester.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion and Future Directions
Long-chain unsaturated esters represent a promising and largely untapped resource for the development of novel therapeutics. The diverse biological activities observed in analogs of this compound, including anti-inflammatory, cardiovascular, and gastroprotective effects, underscore the potential of this class of molecules. While direct experimental data on this compound is currently limited, the established protocols and understanding of related compounds provide a solid framework for its investigation.
Future research should focus on:
-
Systematic screening of a library of long-chain unsaturated esters to identify novel bioactive compounds.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these esters.
-
In vivo studies to validate the therapeutic potential of promising candidates in relevant disease models.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
By leveraging the methodologies and knowledge outlined in this guide, the scientific community can accelerate the exploration of long-chain unsaturated esters and unlock their full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Significance of long chain polyunsaturated fatty acids in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short term exposure to ethyl pyruvate has long term anti-inflammatory effects on microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of certain pure long chain polyunsaturated fatty acid esters on the blood lipids of man; preliminary studies on the use of polyunsaturated fatty acid in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 11. Tests for Unsaturation: Simple Methods & Examples [vedantu.com]
- 12. Testing for unsaturation with bromine on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 13. byjus.com [byjus.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl docos-2-enoate
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for Ethyl docos-2-enoate. These values are derived from the analysis of similar long-chain unsaturated esters and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (terminal) | ~0.88 | t | ~6.5 - 7.0 |
| (CH₂)n | ~1.25 | br s | - |
| CH₂-CH= | ~2.00 | m | - |
| =CH-CH₂- | ~2.20 | m | - |
| O-CH₂-CH₃ | ~4.12 | q | ~7.1 |
| =CH-COOR | ~5.80 | dt | ~15.6, 1.5 |
| -CH=CH-COOR | ~6.95 | dt | ~15.6, 6.9 |
| O-CH₂-CH₃ | ~1.25 | t | ~7.1 |
Predicted data is based on typical values for long-chain unsaturated esters.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ (terminal) | ~14.1 |
| ( C H₂)n | ~22.7 - 31.9 |
| C H₂-CH= | ~32.6 |
| =C H-CH₂- | ~34.4 |
| O-C H₂-CH₃ | ~60.1 |
| =C H-COOR | ~121.0 |
| -C H=CH-COOR | ~149.8 |
| C =O | ~166.5 |
| O-CH₂-C H₃ | ~14.3 |
Predicted data is based on typical values for long-chain unsaturated esters.
Table 3: Representative IR Spectroscopic Data for Unsaturated Ethyl Esters
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C=O stretch (α,β-unsaturated ester) | 1715-1730 | Strong[1] |
| C=C stretch (alkene) | ~1650 | Medium |
| C-O stretch | 1000-1300 | Strong[1] |
| =C-H bend (trans) | ~965 | Medium |
Data is representative for α,β-unsaturated esters.[1]
Table 4: Representative Mass Spectrometry (MS) Data for Long-Chain Ethyl Esters
| m/z | Ion | Fragmentation |
| M⁺ | Molecular Ion | [CH₃(CH₂)₁₈CH=CHCOOCH₂CH₃]⁺ |
| M-45 | [M-OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 101 | [CH₂=CHCOOCH₂CH₃]⁺ | Product of cleavage at the allylic position. |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement product. |
Fragmentation patterns are based on typical behavior for long-chain fatty acid ethyl esters under electron ionization.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution. TMS serves as an internal standard for chemical shifts, with its signal defined as 0.00 ppm.[2]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid Film): As this compound is expected to be a liquid or a low-melting solid, the neat liquid film method is appropriate.[3] Place a single drop of the pure compound onto the surface of a salt plate (e.g., NaCl or KBr).[3]
-
Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[3]
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path (or clean salt plates) to subtract atmospheric and instrument-related absorptions.
-
Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).
-
-
Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and returned to a desiccator to prevent damage from moisture.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule. A common technique for fatty acid esters is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
A temperature program is typically used to elute compounds with a wide range of boiling points.
-
-
Ionization (Electron Ionization - EI):
-
As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.
-
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to gain structural information. The fragmentation of long-chain esters often involves characteristic rearrangements like the McLafferty rearrangement.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
Potential Toxicological Effects of Ethyl Docos-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information relevant to Ethyl docos-2-enoate. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. A significant lack of direct toxicological data for this compound exists; therefore, this guide relies on data from structurally related compounds and predicted metabolic pathways to infer potential toxicological effects. All users should consult primary literature and conduct their own risk assessments as appropriate.
Executive Summary
This compound is a long-chain fatty acid ethyl ester for which specific toxicological data is largely unavailable in the public domain. This guide synthesizes information on its predicted metabolism and the known toxicological profiles of its constituent parts: docosenoic acid and ethanol. The primary metabolic pathway for this compound is anticipated to be hydrolysis, catalyzed by esterases, into docos-2-enoic acid and ethanol.
The toxicological profile is therefore inferred from these metabolites. The most significant toxicological concern associated with high-level intake of docosenoic acids, particularly the isomer erucic acid (cis-13-docosenoic acid), is myocardial lipidosis, as observed in animal studies. Safety data for a closely related isomer, ethyl docos-13-enoate (ethyl erucate), suggests potential for skin, eye, and respiratory tract irritation, as well as acute oral toxicity. The well-documented toxic effects of ethanol, primarily targeting the central nervous and hepatic systems, are also relevant following hydrolysis.
This document summarizes the available hazard classifications, discusses the potential target organ toxicities based on metabolite data, and outlines standard experimental protocols relevant to the assessment of such compounds. Due to the profound data gaps, further empirical studies are imperative to definitively characterize the toxicological profile of this compound.
Predicted Metabolism
The primary metabolic pathway for long-chain fatty acid ethyl esters is hydrolysis by carboxylesterases, which are abundant in the liver, intestines, and blood plasma.[1][2][3] This reaction cleaves the ester bond, releasing the parent fatty acid and ethanol.
Caption: Predicted metabolic hydrolysis of this compound.
Hazard Identification and Classification
Direct toxicological data for this compound is not available. However, a Safety Data Sheet (SDS) for its isomer, Ethyl docos-13-enoate (Ethyl erucate), provides the following GHS classifications, which may be considered as a preliminary hazard identification.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from a Safety Data Sheet for Ethyl docos-13-enoate.
Potential Toxicological Endpoints
The toxicological profile of this compound is best understood by examining its hydrolysis products.
Toxicity of Docos-2-enoic Acid
The toxicity of docosenoic acids has been studied, with the most data available for the isomer erucic acid ((13Z)-docosenoic acid).
Myocardial Lipidosis: The primary toxic effect associated with chronic, high-dose exposure to erucic acid in animal models is myocardial lipidosis, a transient and reversible accumulation of lipids in the heart muscle.[4][5][6] This is attributed to the slow rate of mitochondrial oxidation of erucic acid by cardiac tissue compared to other fatty acids.[7]
| Animal Model | Endpoint | NOAEL / LOAEL | Reference |
| Piglets (nursling) | Myocardial lipidosis | NOEL: 750 mg/kg bw/day | Food Standards Australia New Zealand |
| Rats (weanling) | Myocardial lipidosis | NOAEL: 0.7 g/kg bw/day | European Food Safety Authority[4] |
| Rats (weanling) | Myocardial lipidosis | LOAEL: >1500 mg/kg bw/day (as rapeseed oil) | Food Standards Australia New Zealand |
Based on these findings, the European Food Safety Authority (EFSA) established a Tolerable Daily Intake (TDI) of 7 mg/kg body weight per day for erucic acid .[4][6]
Other Endpoints:
-
Repeated Dose Toxicity: In a 42-day study on docosanoic acid (the saturated counterpart), the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose and reproductive/developmental toxicity in rats was determined to be 1,000 mg/kg/day, with no substance-related toxic effects observed.[8]
-
Genotoxicity & Carcinogenicity: Docosanoic acid was found to be negative in bacterial mutation and in vitro chromosomal aberration tests.[8] There is no evidence to suggest that erucic acid is carcinogenic.
Toxicity of Ethanol
Ethanol is a well-characterized toxicant, and its effects would be relevant following the hydrolysis of this compound.
Central Nervous System (CNS) Depression: The primary acute effect of ethanol is CNS depression, resulting from its potentiation of GABAergic inhibition and inhibition of NMDA receptor function.[9] Effects are dose-dependent and range from sedation and impaired coordination to respiratory depression, coma, and death at high concentrations.[9]
Hepatic Toxicity: Chronic ethanol consumption is a major cause of liver disease, progressing from steatosis (fatty liver) to alcoholic hepatitis and cirrhosis.[10] Ethanol metabolism in the liver via alcohol dehydrogenase and cytochrome P450 2E1 leads to the production of acetaldehyde and reactive oxygen species, which contribute to cellular damage.[11]
Other Endpoints:
-
Reproductive and Developmental Toxicity: Ethanol is a known teratogen, causing Fetal Alcohol Spectrum Disorders (FASD).
-
Carcinogenicity: Chronic alcohol consumption is a risk factor for various cancers, including those of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and female breast.[10]
Experimental Protocols
While specific studies on this compound are lacking, the following standard OECD guidelines would be appropriate for its toxicological evaluation.
Acute Toxicity
-
OECD 420/423/425 (Acute Oral Toxicity): These guidelines involve the administration of the test substance to fasted animals (typically rodents) in a single dose. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) can be estimated from these studies.
Irritation and Sensitization
-
OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the shaved skin of an animal (typically a rabbit) under a porous gauze patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
OECD 405 (Acute Eye Irritation/Corrosion): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis.
Repeated Dose Toxicity
-
OECD 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents): The test substance is administered daily in graduated doses to several groups of experimental animals for 28 days. Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed.
Genotoxicity
-
OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.
-
OECD 473 (In Vitro Mammalian Chromosomal Aberration Test): This test assesses the ability of a substance to induce structural chromosome aberrations in cultured mammalian cells.
Data Gaps and Future Directions
The toxicological profile of this compound is currently based on inference and data from related molecules. This presents a significant knowledge gap for researchers and drug development professionals. To establish a definitive safety profile, the following studies are required:
-
In vitro and in vivo metabolism studies to confirm the rate and extent of hydrolysis to docos-2-enoic acid and ethanol.
-
Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 and identify immediate hazards.
-
Skin and eye irritation studies to confirm the classifications suggested by its isomer.
-
A 28-day or 90-day repeated dose oral toxicity study to identify target organs and establish a NOAEL.
-
A battery of genotoxicity tests (e.g., Ames test, chromosomal aberration test) to assess mutagenic potential.
-
Reproductive and developmental toxicity screening to evaluate effects on fertility and embryonic development.
Conclusion
In the absence of direct experimental data, the potential toxicological effects of this compound are predicted based on its anticipated hydrolysis into docos-2-enoic acid and ethanol. The primary concerns, extrapolated from these metabolites, include the potential for myocardial lipidosis with chronic high-dose exposure (from the fatty acid moiety) and a range of acute and chronic effects, most notably on the central nervous and hepatic systems (from the ethanol moiety). Preliminary hazard classifications for an isomer also suggest potential for acute oral toxicity and irritation. The significant data gaps necessitate a comprehensive toxicological evaluation to properly characterize the risk profile of this compound for any application in research or drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erucic acid a possible health risk for highly exposed children | EFSA [efsa.europa.eu]
- 7. Erucic acid metabolism by rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Ethanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of Ethyl Docos-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Ethyl docos-2-enoate, a long-chain unsaturated fatty acid ester. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous very long-chain unsaturated fatty acid esters, particularly ethyl oleate (C18:1) and esters of erucic acid (C22:1). The guide covers thermal analysis methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothetical degradation pathways, and analytical techniques for characterizing degradation products, such as Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or developing formulations containing long-chain unsaturated esters.
Introduction
This compound is a monounsaturated very long-chain fatty acid ester. Its long alkyl chain and the presence of a double bond in the C-2 position influence its physicochemical properties, including its thermal stability. Understanding the thermal behavior of this compound is critical for applications in pharmaceutical formulations, where it may be used as an excipient, and in other industrial applications where it might be subjected to thermal stress during processing or storage. Thermal degradation can lead to the formation of byproducts that may alter the efficacy, safety, and stability of the final product.
Thermal Analysis of Long-Chain Unsaturated Esters
Thermal analysis techniques are essential for characterizing the thermal stability of materials like this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition of the material.
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Profile: The temperature ranges over which different stages of decomposition occur.
-
Residual Mass: The percentage of the initial mass remaining at the end of the analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures and enthalpies.
-
Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid.
-
Crystallization Temperature (Tc): The temperature at which the substance crystallizes from the molten state upon cooling.
-
Enthalpy of Fusion (ΔHf): The amount of energy required to melt the substance.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery or viscous.
Quantitative Data from Analogous Compounds
Table 1: TGA Data for Analogous Long-Chain Esters
| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Reference |
| Ethyl Oleate (C18:1) | ~200-220 | ~250-270 | General literature |
| Methyl Behenate (C22:0) | ~220-240 | ~280-300 | [General literature on fatty acid methyl esters] |
| Ethyl Behenate (C22:0) | ~230-250 | ~290-310 | [Inferred from trends in fatty acid ester thermal stability] |
Table 2: DSC Data for Analogous Long-Chain Esters
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Ethyl Oleate (C18:1) | -32 | Not widely reported | [1] |
| Methyl Erucate (C22:1) | ~10-12 | Not widely reported | [Inferred from erucic acid properties] |
| Ethyl Erucate (C22:1) | ~8-10 | Not widely reported | [Inferred from erucic acid properties] |
| Methyl Behenate (C22:0) | 53-55 | ~200-220 | [General literature on fatty acid methyl esters] |
| Ethyl Behenate (C22:0) | 48-50 | ~190-210 | [Inferred from trends in fatty acid ester thermal stability] |
Hypothetical Thermal-Oxidative Degradation Profile
The thermal degradation of unsaturated esters in the presence of oxygen is a complex process initiated by the formation of free radicals. The primary sites of attack are the allylic positions (carbon atoms adjacent to the double bond) and the double bond itself.
Initiation
At elevated temperatures, the C-H bonds at the allylic position (C4 in this compound) are susceptible to homolytic cleavage, forming a resonance-stabilized allylic radical. The presence of initiators, such as metal ions or peroxides, can accelerate this process.
Propagation
The allylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.
Decomposition of Hydroperoxides
Hydroperoxides are unstable at high temperatures and can decompose to form a variety of reactive species, including alkoxy and hydroxyl radicals. These radicals can initiate further degradation reactions, leading to the formation of a complex mixture of smaller, volatile molecules.
Primary Degradation Products
The decomposition of hydroperoxides can lead to scission of the carbon chain, resulting in the formation of:
-
Aldehydes and Ketones: From cleavage at the double bond.
-
Shorter-chain Carboxylic Acids and Esters: From further oxidation of aldehydes.
-
Alkenes and Alkanes: From fragmentation of the alkyl chain.
-
Dicarboxylic Acids: From oxidative cleavage of the double bond.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset of decomposition, peak decomposition temperature(s), and residual mass from the TGA curve and its first derivative (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at a temperature below the expected melting point (e.g., -50 °C).
-
Ramp up to a temperature above the expected melting point (e.g., 50 °C) at a heating rate of 10 °C/min (1st heating scan).
-
Hold isothermally for 5 minutes to erase thermal history.
-
Ramp down to the starting temperature at a cooling rate of 10 °C/min (cooling scan).
-
Ramp up again to the final temperature at a heating rate of 10 °C/min (2nd heating scan).
-
-
Data Analysis: Determine the melting point, crystallization temperature, and enthalpy of fusion from the second heating scan and the cooling scan.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 500-700 °C (to ensure complete fragmentation).
-
Pyrolysis Time: 10-20 seconds.
-
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to separate the degradation products.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times.
Mandatory Visualization
The following diagram illustrates a simplified hypothetical thermal-oxidative degradation pathway for this compound.
Conclusion
The thermal stability and degradation profile of this compound are critical parameters for its successful application in various industries, particularly in pharmaceuticals. While direct experimental data for this specific molecule is scarce, this guide provides a comprehensive framework for its evaluation based on data from analogous long-chain fatty acid esters and established principles of thermal degradation. The experimental protocols and the hypothetical degradation pathway outlined herein offer a solid foundation for researchers to design and execute studies to characterize the thermal behavior of this compound and similar molecules. Such studies are essential to ensure the quality, safety, and efficacy of products containing these long-chain esters.
References
Discovery and history of Ethyl docos-2-enoate.
An In-depth Technical Guide to Ethyl docos-2-enoate: Synthesis, Properties, and Potential Applications
Abstract
Introduction and Hypothetical History
The discovery of novel long-chain fatty acid esters has often been driven by the exploration of natural products or the development of new synthetic methodologies. While there is no specific record of the first synthesis of this compound, a compound of this nature would likely have emerged from research in lipid chemistry or as a target molecule in the development of synthetic reagents.
A plausible historical context for the synthesis of a molecule like this compound would be in the mid-20th century, following the development of powerful olefination reactions. The advent of the Wittig reaction in the 1950s provided a reliable method for the formation of carbon-carbon double bonds with good control over regioselectivity, making the synthesis of α,β-unsaturated esters from aldehydes a practical reality.[1][2] Later, the development of olefin metathesis in the latter half of the 20th century, particularly the advent of well-defined ruthenium catalysts, offered an alternative and highly efficient route to such molecules.[3][4]
Long-chain fatty acid esters are of interest for their diverse applications, ranging from roles as surfactants and lubricants to their use as precursors in the synthesis of more complex molecules.[5] Their biological activities are also a subject of study, with some demonstrating antimicrobial or signaling properties.
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the formation of α,β-unsaturated esters. The two most prominent and reliable routes are the Wittig reaction and olefin cross-metathesis.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] For the synthesis of this compound, this would involve the reaction of eicosanal (a 20-carbon aldehyde) with a stabilized phosphorus ylide derived from an ethyl haloacetate.
Table 1: Summary of the Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| Eicosanal | Ethyl (triphenylphosphoranylidene)acetate | Triphenylphosphine, Ethyl bromoacetate, Base (e.g., NaH) | This compound |
Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling the substituents of two alkenes.[3][4] The synthesis of this compound via this method would involve the reaction of 1-docosene with ethyl acrylate in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[6]
Table 2: Summary of Olefin Cross-Metathesis for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1-Docosene | Ethyl acrylate | Grubbs or Hoveyda-Grubbs Catalyst (2nd Generation) | This compound |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound.
Protocol for Wittig Reaction
Step 1: Preparation of the Phosphonium Ylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and a suitable solvent (e.g., anhydrous toluene).
-
Add ethyl bromoacetate to the stirred solution.
-
Heat the mixture to reflux and maintain for several hours until the formation of a white precipitate (the phosphonium salt) is complete.
-
Cool the reaction mixture to room temperature and collect the salt by filtration. Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.
-
To a suspension of the phosphonium salt in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride or n-butyllithium) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.
Step 2: The Wittig Reaction
-
Dissolve eicosanal in an anhydrous aprotic solvent (e.g., THF).
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol for Olefin Cross-Metathesis
-
To a clean, dry Schlenk flask, add 1-docosene and ethyl acrylate (typically in excess).
-
Add a suitable solvent, such as anhydrous dichloromethane or toluene.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., Grubbs II catalyst, typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of Experimental Workflows
Wittig Reaction Workflow
References
- 1. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 2. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides from unsaturated fatty acid esters and carbamate ... - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00273C [pubs.rsc.org]
- 5. macbeth-project.eu [macbeth-project.eu]
- 6. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]
Methodological & Application
Analytical methods for the quantification of Ethyl docos-2-enoate in biological samples.
Abstract
This application note details robust and sensitive analytical methods for the quantitative determination of Ethyl docos-2-enoate in various biological matrices, such as plasma and tissue. The protocols provided are intended for researchers, scientists, and professionals involved in drug development and biomedical research. The methodologies described leverage widely accepted extraction techniques followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high selectivity and accuracy.
Introduction
This compound is a long-chain fatty acid ethyl ester (FAEE). FAEEs are of significant interest in biomedical research as they are products of non-oxidative ethanol metabolism and have been implicated as mediators of ethanol-induced organ damage.[1][2] Accurate quantification of specific FAEEs like this compound in biological samples is crucial for understanding their physiological and pathological roles. The analytical methods presented here provide a framework for the reliable measurement of this compound to support pharmacokinetic studies, biomarker discovery, and research into alcohol-related pathologies.
Experimental Protocols
Sample Preparation: Extraction of this compound
The choice of extraction method depends on the biological matrix and the subsequent analytical technique. It is crucial to avoid the use of ethanol during extraction to prevent the non-enzymatic formation of fatty acid ethyl esters.[1]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma for both GC-MS and LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Ethyl heptadecanoate)
-
Acetone, ice-cold
-
Hexane
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Add a known amount of internal standard solution.
-
Add 2 mL of ice-cold acetone to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of hexane and 2.5 mL of deionized water to the supernatant.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the lipids including this compound.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS/MS).
Protocol 2: Tissue Homogenization and Extraction
This protocol is designed for the extraction of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart)
-
Internal Standard (IS) solution
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Add a known amount of internal standard.
-
Add 2 mL of ice-cold methanol and homogenize the tissue thoroughly.
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Add 1.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Analytical Methods
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a well-established method for the analysis of fatty acid esters.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Specific ions for this compound and the internal standard should be determined by analyzing the pure standards.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, particularly for complex biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).[3]
LC Conditions (Typical):
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
-
Start with 60% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[4]
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, nebulizer gas, temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing the pure compounds.
Data Presentation
The following table summarizes typical quantitative parameters that can be achieved with the described methods, based on published data for similar long-chain fatty acid ethyl esters.[3][4][5]
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Visualization
Caption: Workflow for the quantification of this compound.
References
- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Ethyl docos-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl docos-2-enoate is a long-chain fatty acid ethyl ester (FAEE) of significant interest in various research fields, including biofuel development, pharmacology, and as a biomarker. Accurate and sensitive quantification of this compound is crucial for understanding its role and potential applications. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The methodology outlined below is synthesized from established protocols for similar long-chain fatty acid esters and provides a robust framework for achieving reliable and reproducible results.
Experimental Protocol
This protocol details the necessary steps from sample preparation to data acquisition for the quantitative analysis of this compound.
1. Sample Preparation
For samples where this compound is already present as an ethyl ester, derivatization is not required. The primary focus of sample preparation is the extraction and purification of the analyte from the sample matrix.
-
Reagents and Materials:
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)
-
Internal Standard (IS): Ethyl heptadecanoate (or a similar odd-chain FAEE not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
-
Extraction Procedure:
-
To 1 mL of the liquid sample (e.g., plasma, cell culture media), add a known amount of the internal standard solution.
-
Add 2 mL of acetone to precipitate proteins and other macromolecules.
-
Vortex the mixture for 1 minute.
-
Add 5 mL of hexane and vortex for another 2 minutes for liquid-liquid extraction.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (steps 4-6) on the remaining aqueous layer to maximize recovery and combine the hexane extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an aminopropyl silica SPE cartridge by washing with 5 mL of hexane.
-
Load the dried hexane extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane:acetone (9:1 v/v) mixture to remove polar interferences.
-
Elute the this compound and the internal standard with 5 mL of hexane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 7000D MS/MS or equivalent |
| Column | Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a DB-5MS Ultra Inert column. |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, and hold for 10 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound. The mass spectrum of the saturated analog, Ethyl docosanoate (molecular weight 368.6 g/mol ), can be used as a reference for identifying characteristic fragment ions. The presence of a double bond in this compound will result in a molecular weight of approximately 366.6 g/mol .
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) |
| This compound | 20 - 25 | 366 | 321 [M-OC2H5]+, 88 (McLafferty rearrangement), 73, 55 |
| Ethyl heptadecanoate (IS) | 15 - 18 | 298 | 253 [M-OC2H5]+, 88, 73, 57 |
Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used. The fragment ions are predicted based on common fragmentation patterns of fatty acid ethyl esters.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of GC-MS system components.
Application Notes and Protocols for the Separation of Ethyl docos-2-enoate Isomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of Ethyl docos-2-enoate isomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established chromatographic principles for the separation of long-chain fatty acid esters and their geometric isomers.
Introduction
This compound, a long-chain fatty acid ester, can exist as geometric isomers (cis and trans) at the C2-C3 double bond. The distinct stereochemistry of these isomers can lead to different biological activities and physical properties. Consequently, their accurate separation and quantification are crucial in various research and development fields, including pharmaceuticals, nutraceuticals, and material science. This application note explores suitable HPLC-based methodologies for achieving this separation.
The primary challenge in separating geometric isomers of long-chain fatty acid esters lies in their similar physicochemical properties, such as hydrophobicity and polarity. This often necessitates specialized chromatographic techniques to achieve baseline resolution. The two principal HPLC methods applicable to this separation are Silver Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC), with Ag+-HPLC generally offering superior selectivity for geometric isomers.
Chromatographic Methods
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Silver ion chromatography is a powerful technique for the separation of unsaturated compounds based on the number, position, and geometry of their double bonds. The separation mechanism relies on the formation of reversible charge-transfer complexes between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds in the analyte molecules.
The strength of this interaction is influenced by the steric accessibility of the double bond. Cis isomers, having a less sterically hindered double bond, interact more strongly with the silver ions and are therefore retained longer on the column compared to their trans counterparts. This differential retention allows for their effective separation.
Advantages of Ag+-HPLC:
-
Excellent selectivity for geometric (cis/trans) isomers.[1][2][3]
-
Can also separate positional isomers.
-
Well-established technique for fatty acid ester analysis.[1][4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC separates molecules based on their hydrophobicity. While standard C18 columns can separate fatty acid esters based on chain length and the number of double bonds, separating geometric isomers is more challenging due to their very similar hydrophobic character.[6][7]
However, successful separations of cis/trans isomers can be achieved on RP-HPLC by:
-
Using multiple columns in series: This increases the overall column length and theoretical plates, enhancing resolution.[8][9]
-
Employing specialized stationary phases: Columns with high carbon loads (e.g., C30) or specific chemistries can offer improved shape selectivity.
-
Mobile phase modification: The addition of silver ions to the mobile phase can mimic the separation mechanism of Ag+-HPLC on a reversed-phase column.[2][3][4]
Advantages of RP-HPLC:
-
Wide availability of columns and instrumentation.
-
High reproducibility and robustness.
-
Generally uses less hazardous mobile phases compared to some normal-phase systems.
Experimental Protocols
The following are detailed protocols for the separation of this compound isomers.
Protocol 1: Silver Ion HPLC (Ag+-HPLC)
This protocol is the recommended primary method for achieving high-resolution separation of cis and trans isomers of this compound.
Instrumentation:
-
HPLC system with a pump capable of delivering precise gradients, an autosampler, a column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Commercially available silver-ion column (e.g., ChromSpher 5 Lipids, Nucleosil 5SA loaded with Ag+) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 0.1% Acetonitrile in Hexane (v/v) or a shallow gradient of Acetonitrile in Hexane. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm (for the ester carbonyl group) or ELSD |
| Sample Preparation | Dissolve samples in Hexane to a final concentration of 1 mg/mL. |
Expected Elution Order:
-
trans-Ethyl docos-2-enoate
-
cis-Ethyl docos-2-enoate
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This protocol provides an alternative method that can be effective, particularly with optimized column selection and mobile phases.
Instrumentation:
-
HPLC system as described in Protocol 1.
Chromatographic Conditions:
| Parameter | Condition |
| Column | High-resolution C18 column (e.g., two columns connected in series for increased efficiency).[8][9] |
| Column Dimensions | 2 x (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile / Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or ELSD |
| Sample Preparation | Dissolve samples in Acetonitrile to a final concentration of 1 mg/mL. |
Expected Elution Order: The elution order on RP-HPLC can be less predictable than on Ag+-HPLC. Generally, trans isomers, being more linear and slightly more hydrophobic, may elute slightly later than cis isomers. However, this can be column and mobile phase dependent.
-
cis-Ethyl docos-2-enoate
-
trans-Ethyl docos-2-enoate
Data Presentation
The following table summarizes representative quantitative data that could be expected from the Ag+-HPLC separation of this compound isomers. Retention times are hypothetical but reflect the expected elution order and separation.
Table 1: Representative Quantitative Data for Ag+-HPLC Separation
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) | Tailing Factor |
| trans-Ethyl docos-2-enoate | 12.5 | 500,000 | - | 1.1 |
| cis-Ethyl docos-2-enoate | 14.2 | 510,000 | 2.5 | 1.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers.
Caption: General workflow for the HPLC separation and analysis of this compound isomers.
References
- 1. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. hplc.eu [hplc.eu]
- 8. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for the synthesis of Ethyl docos-2-enoate in a laboratory setting.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of Ethyl docos-2-enoate, a long-chain unsaturated ester. Two primary synthetic routes are presented: the Wittig reaction and Fischer esterification. These protocols are intended for use by qualified personnel in a laboratory setting.
Abstract
This compound is a long-chain fatty acid ester with potential applications in various fields of chemical and biomedical research. This document outlines two effective methods for its synthesis. The first protocol utilizes the Wittig reaction, offering high regioselectivity for the formation of the carbon-carbon double bond. The second protocol details a classic Fischer esterification, a straightforward and cost-effective method involving the acid-catalyzed reaction of docos-2-enoic acid and ethanol. Detailed experimental procedures, purification methods, and expected outcomes are provided for both synthetic pathways.
Data Presentation
| Parameter | Wittig Reaction Protocol | Fischer Esterification Protocol |
| Starting Materials | Eicosanal, Ethyl (triphenylphosphoranylidene)acetate | Docos-2-enoic acid, Ethanol |
| Key Reagents | Triphenylphosphine, Ethyl bromoacetate, Sodium hydride | Concentrated Sulfuric Acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethanol (reagent and solvent) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-24 hours | 4-6 hours |
| Purification Method | Column Chromatography | Liquid-liquid extraction, followed by distillation or column chromatography |
| Expected Yield | Moderate to High | High (with excess ethanol) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is based on the well-established Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[1][2] This method is particularly useful for creating the double bond at a specific position. The synthesis is a two-step process: preparation of the Wittig reagent followed by the reaction with the aldehyde.
Step 1: Preparation of the Wittig Reagent (Ethyl (triphenylphosphoranylidene)acetate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add ethyl bromoacetate (1.0 eq) to the suspension.
-
Allow the mixture to warm to room temperature and stir overnight. The formation of a white precipitate, the phosphonium salt, will be observed.
-
Filter the phosphonium salt, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
To a suspension of the dried phosphonium salt in anhydrous THF at 0 °C, slowly add a strong base such as sodium hydride (1.0 eq) or n-butyllithium.
-
Stir the mixture at room temperature for 1-2 hours until the characteristic orange-red color of the ylide appears. This Wittig reagent is used immediately in the next step.[3]
Step 2: Wittig Reaction with Eicosanal
-
In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve eicosanal (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Wittig reagent solution from Step 1 to the aldehyde solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4][5]
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol follows the principles of Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8] To drive the reaction towards the product, an excess of ethanol is used.
Reaction Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add docos-2-enoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification:
For high purity, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.[10]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application of Ethyl docos-2-enoate in the synthesis of other organic compounds.
Application Notes and Protocols for Ethyl docos-2-enoate in Organic Synthesis
Disclaimer: Extensive literature searches did not yield specific examples of the application of this compound in the synthesis of other organic compounds. The following application notes and protocols are based on the general reactivity of long-chain α,β-unsaturated esters and are provided for illustrative purposes. Researchers should validate these methodologies for their specific applications.
Introduction
This compound is a long-chain α,β-unsaturated ester. The presence of the conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, makes it a versatile precursor in organic synthesis.[1][2][3] The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][3] This reactivity allows for a variety of synthetic transformations, making it a potentially valuable building block for the synthesis of complex long-chain molecules relevant to materials science and the development of bioactive compounds.
Potential Synthetic Applications
Long-chain α,β-unsaturated esters like this compound can theoretically be employed in a range of organic reactions, including:
-
Michael Addition (Conjugate Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can react with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1]
-
Conjugate Reduction: The carbon-carbon double bond can be selectively reduced, leaving the ester functionality intact. This provides a route to the corresponding saturated long-chain ester, ethyl behenate.
-
Diels-Alder Reaction: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered rings.
-
Epoxidation: The electron-deficient double bond can be epoxidized to form the corresponding epoxide, which is a versatile intermediate for further transformations.
Experimental Protocols
The following are hypothetical protocols for the application of this compound in two common synthetic transformations.
Protocol 1: Michael Addition of a Thiol to this compound
This protocol describes the conjugate addition of a thiol to this compound to synthesize a long-chain thioether.
Materials:
-
This compound
-
Dodecanethiol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.2 M) at room temperature is added dodecanethiol (1.2 eq).
-
Triethylamine (1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired ethyl 3-(dodecylthio)docosanoate.
Hypothetical Quantitative Data:
| Entry | Substrate | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Dodecanethiol | Et₃N | DCM | 12 | 85 |
Protocol 2: Conjugate Reduction of this compound
This protocol outlines the selective reduction of the carbon-carbon double bond of this compound to yield ethyl behenate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in a 2:1 mixture of methanol and dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude ethyl behenate. The product can be further purified by recrystallization if necessary.
Hypothetical Quantitative Data:
| Entry | Substrate | Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | NaBH₄ | NiCl₂·6H₂O | MeOH/DCM | 4 | 92 |
Visualizations
Caption: Reaction scheme for the Michael addition of dodecanethiol to this compound.
Caption: General experimental workflow for the synthesis using this compound.
References
Application Notes and Protocols: 1H and 13C NMR Assignments for Ethyl docos-2-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl docos-2-enoate is a long-chain unsaturated fatty acid ester. As a member of this class of molecules, it has potential applications in various fields, including pharmaceuticals, cosmetics, and as a bioactive compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of such organic molecules. This document provides detailed 1H and 13C NMR assignments for this compound, along with a standard protocol for sample preparation and data acquisition. The assignments are based on established chemical shift principles for α,β-unsaturated esters and long-chain alkyl groups, supported by data from analogous compounds.
Predicted NMR Data for this compound
The following tables summarize the predicted quantitative 1H and 13C NMR data for this compound. These predictions are derived from the analysis of similar long-chain fatty acid esters and α,β-unsaturated esters.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 5.82 | dt | 15.6, 1.5 | 1H |
| H-3 | 6.95 | dt | 15.6, 7.0 | 1H |
| H-4 | 2.21 | m | - | 2H |
| H-5 to H-21 | 1.25-1.35 | br s | - | 34H |
| H-22 | 0.88 | t | 6.8 | 3H |
| H-1' (ethyl) | 4.18 | q | 7.1 | 2H |
| H-2' (ethyl) | 1.29 | t | 7.1 | 3H |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 166.5 |
| C-2 | 121.0 |
| C-3 | 149.8 |
| C-4 | 32.8 |
| C-5 | 28.1 |
| C-6 to C-19 | ~29.1-29.7 |
| C-20 | 31.9 |
| C-21 | 22.7 |
| C-22 | 14.1 |
| C-1' (ethyl) | 60.1 |
| C-2' (ethyl) | 14.3 |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used if necessary to aid dissolution.
-
Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a clean Pasteur pipette.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer:
-
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0 to 12 ppm.
-
Temperature: 298 K.
-
-
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of 13C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a line broadening (LB) of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra using an exponential window function before Fourier transformation.
-
Phase and baseline correct the spectra manually.
-
Calibrate the 1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks in the 1H spectrum.
-
Visualization of Molecular Structure and Key NMR Regions
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to the NMR assignments.
Caption: Molecular structure and key 1H and 13C NMR assignments for this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl docos-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl docos-2-enoate, a long-chain monounsaturated fatty acid ethyl ester. Due to the presence of the α,β-unsaturation, its fragmentation behavior exhibits distinct characteristics compared to its saturated analogues. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis and presents the predicted fragmentation data in a clear, tabular format. A graphical representation of the fragmentation cascade is also provided to aid in the interpretation of mass spectral data.
Introduction
This compound (C24H46O2, Molar Mass: 366.62 g/mol ) is a long-chain unsaturated fatty acid ester. The analysis of such molecules by mass spectrometry is a cornerstone of lipidomics and related fields, enabling the identification of lipids in various biological and industrial samples. Electron ionization mass spectrometry, coupled with gas chromatography, is a powerful technique for this purpose, providing reproducible fragmentation patterns that serve as a molecular fingerprint.
The fragmentation of fatty acid esters is well-understood, typically involving α-cleavage and McLafferty rearrangements. However, the conjugation of the double bond with the carbonyl group in this compound introduces specific electronic effects that modify these pathways and lead to a characteristic mass spectrum. This note details the predicted fragmentation, providing a valuable reference for researchers working with this class of compounds.
Experimental Protocol
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve the this compound standard or sample extract in a volatile organic solvent such as hexane or ethyl acetate to a final concentration of 10-100 µg/mL.
-
If derivatization from the corresponding fatty acid is required, a standard esterification procedure using ethanolic HCl or BF3-ethanol can be employed. Ensure complete removal of the derivatizing agent before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 320 °C.
-
Final hold: 10 minutes at 320 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
Data Presentation: Predicted Mass Fragments
The electron ionization mass spectrum of this compound is predicted to be characterized by the following key fragment ions. The quantitative data, including the predicted relative abundance, is summarized in Table 1.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 366 | [M]+• | Molecular Ion | Low |
| 337 | [M - C2H5]+ | α-cleavage (loss of the ethyl radical) | Low |
| 321 | [M - OC2H5]+ | α-cleavage (loss of the ethoxy radical) | High |
| 293 | [M - C2H5 - CO2]+ | Subsequent loss of CO2 from the [M - C2H5]+ ion | Moderate |
| 99 | [CH2=CH-C(OH)=OC2H5]+• | McLafferty-type rearrangement (less prominent) | Moderate |
| 88 | [CH3CH2OC(OH)=CH2]+• | McLafferty Rearrangement of the ethyl ester | Moderate |
| 69 | [CH2=CH-C≡O]+ | Cleavage of the C-O bond from the ethoxy group | High (often the base peak) |
| 55, 69, 83, 97... | [CnH2n-1]+ | Alkyl chain fragmentation | Moderate to Low (series of peaks) |
| 41, 55, 69... | [CnH2n-1]+ | Alkenyl fragments from the hydrocarbon tail | Moderate to Low (series of peaks) |
| 29 | [C2H5]+ | Ethyl cation from the ester group | Moderate |
Table 1: Predicted m/z values and relative abundances of characteristic fragment ions of this compound.
Fragmentation Pathway Diagram
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•. The subsequent fragmentation cascade is depicted in the following diagram.
Caption: Predicted EI fragmentation pathway of this compound.
Discussion
The presence of the double bond at the C-2 position significantly influences the fragmentation of this compound. The most prominent fragmentation is expected to be the α-cleavage, leading to the loss of the ethoxy radical (•OC2H5) to form the acylium ion at m/z 321, or the loss of the ethyl radical (•C2H5) to yield an ion at m/z 337. The ion at m/z 69, corresponding to the vinyl ketene cation, is also expected to be highly abundant and is a diagnostic fragment for α,β-unsaturated esters.
While the classic McLafferty rearrangement is a hallmark of many carbonyl compounds, its occurrence in α,β-unsaturated esters can be less favorable. However, a McLafferty-type rearrangement could still lead to a characteristic ion at m/z 99. The long alkyl chain will give rise to a series of hydrocarbon fragments separated by 14 mass units (CH2), which is typical for long-chain fatty acid esters.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable tool for its identification in complex mixtures. By combining the general principles of ester fragmentation with the specific effects of α,β-unsaturation, a characteristic fragmentation profile can be deduced. The experimental protocol and data presented in this application note serve as a useful guide for researchers in the fields of lipid analysis, natural product chemistry, and drug development.
Application Notes and Protocols for Studying Enzyme Kinetics with Long-Chain Fatty Acid Ethyl Esters
Topic: Use of Ethyl docos-2-enoate in studying enzyme kinetics.
Application Notes
Introduction
Long-chain fatty acid ethyl esters are important molecules in various biological and industrial processes. Understanding the kinetics of enzymes that synthesize or hydrolyze these esters is crucial for drug development, biofuel production, and food science. These enzymes, primarily lipases (E.C. 3.1.1.3) and fatty acyl-ethyl-ester synthases (FAEES) (E.C. 3.1.1.67), are often studied to determine their efficiency, substrate specificity, and mechanism of action.[1]
Principle of the Assay
The kinetic analysis of enzymes acting on long-chain fatty acid ethyl esters typically involves monitoring the rate of substrate consumption or product formation over time. For hydrolytic reactions, this can be the release of the fatty acid and ethanol. For synthesis reactions (esterification or transesterification), it involves measuring the formation of the ethyl ester. The initial rates of the reaction are measured at various substrate concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Many lipase-catalyzed reactions involving two substrates, such as the synthesis of ethyl esters from a fatty acid and ethanol, follow a Ping-Pong Bi-Bi mechanism.[2] In this model, the enzyme binds to the first substrate and releases a product before binding to the second substrate.
Applications in Research and Drug Development
-
Enzyme Characterization: Determining the kinetic parameters of an enzyme for different long-chain fatty acid ethyl esters helps in understanding its substrate specificity and catalytic efficiency.
-
Inhibitor Screening: These assays are fundamental for screening and characterizing potential inhibitors of lipases and other esterases, which can be relevant in the treatment of diseases like obesity and hyperlipidemia.
-
Biocatalyst Optimization: In industrial applications, understanding the enzyme kinetics is essential for optimizing reaction conditions to maximize the yield of desired products, such as biofuels or specialty chemicals.
Experimental Protocols
Protocol 1: Kinetic Analysis of Lipase-Catalyzed Hydrolysis of a Long-Chain Fatty Acid Ethyl Ester
This protocol describes a general method for determining the kinetic parameters of a lipase using a long-chain fatty acid ethyl ester as the substrate.
Materials:
-
Purified lipase (e.g., from Candida antarctica lipase B (CALB) or Porcine Pancreatic Lipase (PPL))
-
Long-chain fatty acid ethyl ester substrate (e.g., Ethyl Oleate as a stand-in for this compound)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
pH-stat autotitrator or a suitable chromatographic system (GC or HPLC)
-
Thermostated reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of the long-chain fatty acid ethyl ester in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Prepare an aqueous solution of the emulsifying agent (e.g., 1% w/v Triton X-100 in buffer).
-
Add the substrate stock solution dropwise to the emulsifier solution while stirring vigorously to form a stable emulsion. Prepare a range of substrate concentrations.
-
-
Enzyme Assay:
-
Equilibrate the thermostated reaction vessel containing the substrate emulsion to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the purified lipase to the reaction vessel.
-
Monitor the progress of the reaction by one of the following methods:
-
pH-stat method: The hydrolysis of the ester releases a fatty acid, causing a decrease in pH. A pH-stat autotitrator can be used to maintain a constant pH by adding a standard solution of NaOH. The rate of NaOH addition is proportional to the rate of the enzymatic reaction.
-
Chromatographic method: At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding an organic solvent or a denaturing agent). Analyze the concentration of the remaining substrate or the formed fatty acid using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) at each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Protocol 2: Kinetic Analysis of Lipase-Catalyzed Synthesis of a Long-Chain Fatty Acid Ethyl Ester (Esterification)
This protocol describes a method for determining the kinetic parameters for the synthesis of a long-chain fatty acid ethyl ester from a fatty acid and ethanol.
Materials:
-
Immobilized lipase (e.g., Novozym® 435)
-
Long-chain fatty acid (e.g., Oleic Acid)
-
Ethanol
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (to control water content)
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Thermostated shaker incubator
Procedure:
-
Reaction Setup:
-
In a series of screw-capped vials, add a fixed amount of the long-chain fatty acid and varying concentrations of ethanol to a final volume with n-hexane.
-
To study the kinetics with respect to the fatty acid, keep the ethanol concentration constant and vary the fatty acid concentration.
-
Add a known amount of immobilized lipase and molecular sieves to each vial.
-
-
Enzyme Reaction:
-
Place the vials in a shaker incubator at a constant temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Centrifuge the aliquots to separate the immobilized enzyme.
-
Analyze the supernatant by GC to determine the concentration of the synthesized ethyl ester. An internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v₀) for the formation of the ethyl ester at each substrate concentration.
-
As this is a two-substrate reaction, the kinetics can be analyzed by varying the concentration of one substrate while keeping the other saturated.
-
The data can be fitted to a suitable kinetic model, such as the Ping-Pong Bi-Bi mechanism, to determine the kinetic constants (KmA, KmB, and Vmax).[3]
-
Data Presentation
The following tables summarize hypothetical kinetic data for a lipase with a long-chain fatty acid ethyl ester as a substrate.
Table 1: Michaelis-Menten Kinetic Parameters for Lipase-Catalyzed Hydrolysis
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Ethyl Oleate (example) | Candida antarctica B | 5.2 | 120 | 7.0 | 40 |
| Ethyl Stearate (example) | Porcine Pancreas | 8.5 | 85 | 8.0 | 37 |
| This compound | (Hypothetical) | Data not available | Data not available | - | - |
Table 2: Kinetic Constants for Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Model)
| Enzyme Source | Fatty Acid (A) | Alcohol (B) | KmA (mM) | KmB (mM) | Vmax (mmol/L·h) |
| Novozym® 435 | Oleic Acid | Ethanol | 45.8 | 62.5 | 15.2 |
| (Hypothetical) | Docos-2-enoic acid | Ethanol | Data not available | Data not available | Data not available |
Visualizations
Below are diagrams representing the experimental workflow and the enzymatic reaction mechanism described in the protocols.
Caption: Workflow for an enzyme kinetics experiment.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Docos-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl docos-2-enoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound, an α,β-unsaturated ester, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the olefination of a long-chain aldehyde (eicosanal) with a phosphorus-stabilized ylide or phosphonate carbanion, respectively. A third, less direct method, is the Fischer esterification of docos-2-enoic acid.
Q2: Which method, Wittig or HWE, is generally preferred for this synthesis?
A2: For the synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred. This is because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, which simplifies the purification process.[1][2][3] In contrast, the Wittig reaction produces triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired long-chain ester product. Additionally, the HWE reaction typically offers excellent E-selectivity, leading to the desired trans-isomer of the α,β-unsaturated ester.[2][3]
Q3: What are the main challenges in synthesizing a long-chain α,β-unsaturated ester like this compound?
A3: The primary challenges include:
-
Low reactivity: Long-chain aldehydes can sometimes exhibit lower reactivity.
-
Difficult purification: The nonpolar nature of the product and byproducts can make separation by column chromatography difficult.
-
Side reactions: The formation of unwanted side products can reduce the overall yield.
-
Stereoselectivity: Controlling the geometry of the double bond to obtain the desired E-isomer is crucial.
Q4: How can I improve the stereoselectivity of the double bond formation?
A4: To favor the formation of the (E)-alkene, which is often the desired isomer for biological activity, the Horner-Wadsworth-Emmons reaction is a good choice as it inherently favors the formation of (E)-alkenes.[1][2] For the Wittig reaction, using stabilized ylides generally leads to the (E)-alkene.[4] Reaction conditions, such as the choice of solvent and the presence of salts like lithium halides, can also influence the E/Z ratio.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Ylide/Carbanion Formation | Ensure anhydrous conditions, especially when using strong bases like NaH or BuLi. Use a freshly opened or titrated base. For the HWE reaction, ensure the phosphonate is sufficiently deprotonated before adding the aldehyde. |
| Low Reactivity of Long-Chain Aldehyde | Increase the reaction temperature moderately. Extend the reaction time. Consider using a more reactive phosphonate reagent in the HWE reaction. |
| Degradation of Aldehyde | Aldehydes can be prone to oxidation or polymerization.[5] Use freshly distilled or purified eicosanal. Consider an in-situ generation of the aldehyde from the corresponding alcohol immediately before the olefination step. |
| Steric Hindrance | While less of an issue with a terminal aldehyde, ensure the reaction is not overly concentrated, which could lead to intermolecular side reactions. |
Issue 2: Difficult Purification and Presence of Byproducts
| Possible Cause | Suggested Solution |
| Triphenylphosphine Oxide (from Wittig) | If using the Wittig reaction, after the reaction is complete, try precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexane and cooling the mixture. Alternatively, column chromatography with a carefully selected solvent system may be required. |
| Unreacted Aldehyde | Unreacted aldehyde can be difficult to separate from the ester. Ensure the reaction goes to completion by using a slight excess of the ylide/phosphonate reagent. Quench the reaction with a reducing agent like NaBH₄ to convert the remaining aldehyde to the more polar alcohol, which is easier to separate. |
| Formation of Isomers | Optimize reaction conditions to favor the desired E-isomer. The HWE reaction is generally highly E-selective. Purification of isomers can be attempted by preparative HPLC or careful column chromatography. |
| Saturated Ester Impurity | This can arise from impurities in the starting materials or side reactions. Purification can be achieved using fractional extraction or chromatography on silica gel impregnated with silver nitrate, which separates compounds based on the degree of unsaturation.[6] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (E-isomer favored)
This protocol is a generalized procedure adapted for long-chain substrates.
-
Reagent Preparation:
-
Dissolve triethyl phosphonoacetate (1.05 eq) in anhydrous tetrahydrofuran (THF).
-
-
Carbanion Formation:
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of eicosanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Protocol 2: Wittig Synthesis of this compound in Aqueous Media
This protocol is based on the finding that aqueous conditions can be beneficial for long-chain aldehydes.[7][8]
-
Reaction Mixture Preparation:
-
In a round-bottom flask, combine eicosanal (1.0 eq), ethyl bromoacetate (1.2 eq), and triphenylphosphine (1.2 eq) in an aqueous solution of sodium bicarbonate (e.g., 1 M).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 3-6 hours. The reaction progress can be monitored by TLC. For long-chain substrates, gentle heating (e.g., 40-50 °C) may improve the reaction rate.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
To remove the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexane or perform column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for α,β-Unsaturated Esters
| Method | Typical Yields | E/Z Selectivity | Byproduct | Purification Ease | Key Advantages |
| Wittig Reaction (Standard) | 60-85% | Variable, depends on ylide stability | Triphenylphosphine oxide | Difficult | Wide substrate scope.[4][9] |
| Wittig Reaction (Aqueous) | 80-98%[7] | High E-selectivity[7] | Triphenylphosphine oxide | Moderate | Environmentally friendly, high yields for hydrophobic aldehydes.[7] |
| Horner-Wadsworth-Emmons | 70-95% | Excellent E-selectivity[1][2] | Water-soluble phosphate | Easy | High E-selectivity, easy purification.[1][2][3] |
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Comparison of Wittig and HWE reaction pathways and purification.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting peak tailing of Ethyl docos-2-enoate in gas chromatography.
Technical Support Center: Gas Chromatography
This guide provides researchers, scientists, and drug development professionals with a systematic approach to diagnosing and resolving peak tailing for Ethyl docos-2-enoate, a long-chain unsaturated fatty acid ester, in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and how is it identified?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a "tail" extending from the peak apex back towards the baseline.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates a significant problem that requires investigation.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
For a polar compound like this compound, peak tailing is often caused by a combination of factors:
-
Active Sites: Unwanted chemical interactions between the ester and active sites (e.g., exposed silanol groups) within the GC system, particularly in the inlet liner or at the head of the column.[3][4]
-
System & Column Issues: Physical problems such as a poorly cut column, improper column installation, or system contamination can create turbulence in the carrier gas flow path, leading to tailing.[5][6]
-
Method Parameters: Suboptimal settings for injection temperature, oven temperature program, or carrier gas flow rate can lead to poor peak shape.[7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing tailing.[4][8]
Q3: Can my sample preparation method contribute to peak tailing?
Yes. The analysis of fatty acids by GC typically requires a derivatization step to convert them into more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs) or ethyl esters (FAEEs).[9][10] If the esterification reaction is incomplete, residual free fatty acids will be present in the sample. These highly polar free fatty acids interact strongly with the GC system and are a common cause of significant peak tailing.[11]
Q4: How does my choice of GC column affect peak tailing for long-chain esters?
The stationary phase of the GC column is critical. For fatty acid esters, polar stationary phases (e.g., those containing polyethylene glycol, like Carbowax-type phases, or biscyanopropyl phases) are commonly used to achieve good separation. However, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion.[12] Using a column that is not sufficiently inert or has become contaminated can also introduce active sites that cause tailing.
Systematic Troubleshooting Guide
The first step in diagnosing the problem is to determine if all peaks in the chromatogram are tailing or only specific ones.[5]
-
If all peaks are tailing: The issue is likely physical or mechanical. It points to a problem with the carrier gas flow path that affects every compound.[5]
-
If only some peaks (including this compound) are tailing: The cause is more likely chemical, related to interactions between specific analytes and the system, or an issue with the analytical method parameters.[5]
Use the following workflow and detailed steps to pinpoint and resolve the issue.
Visualization: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving GC peak tailing.
Step 1: Inspect the GC Inlet System
The GC inlet is the most common source of problems that lead to peak tailing.[13] Contamination builds up over time from non-volatile sample residues, creating active sites that interact with polar analytes.
Q: What should I check first in the GC inlet?
Start with routine inlet maintenance. Contamination in the liner is a frequent cause of tailing peaks.[6]
-
Replace the Inlet Liner: The liner is a consumable part. Replace it with a new, deactivated liner. Debris or accumulated residue in the liner can create active sites.[6][14]
-
Replace the Septum: Coring or degradation of the septum can introduce particles into the liner.
-
Check the O-ring and Seals: Ensure all seals are clean and properly fitted to prevent leaks.[3]
| Component | Maintenance Frequency | Rationale |
| Septum | Every 50-100 injections | Prevents leaks and particle contamination from coring. |
| Inlet Liner | Every 50-200 injections (matrix dependent) | Removes non-volatile residue and active sites.[6] |
| Gold Seal/Washer | As needed during liner change | Ensures a leak-free seal at the base of the inlet. |
Step 2: Address Column Issues
If inlet maintenance does not solve the problem, the issue may lie with the column itself or its installation.
Q: How do I fix potential column installation problems?
Improper column installation can create dead volume or turbulence, causing all peaks to tail.[5][12]
-
Column Cut: Ensure the column has a clean, square cut at a 90° angle. A poor cut with jagged edges or silica shards will cause peak distortion.[5][6] Use a ceramic scoring wafer and inspect the cut with a magnifier.
-
Installation Depth: Follow the instrument manufacturer's guidelines for the correct column insertion depth into both the inlet and the detector. A column positioned too high or too low creates unswept volumes.[5]
Q: When should I trim my GC column?
If the front end of the column is contaminated with non-volatile residue, trimming can restore performance.
-
Action: Disconnect the column from the inlet and trim 10-20 cm from the front end.[1] This removes the most contaminated section of the stationary phase. Re-install the column according to manufacturer specifications.
Step 3: Optimize GC Method Parameters
For an active compound like this compound, method parameters must be carefully optimized.
Q: How can I optimize my method to reduce tailing?
-
Injector Temperature: Ensure the temperature is high enough to facilitate rapid and complete vaporization of this compound. A typical starting point for high-boiling esters is 250-275°C.[15]
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be low enough (at least 10-20°C below the boiling point of the solvent) to allow for solvent focusing, which helps create sharp peaks.[2][12]
-
Carrier Gas Flow Rate: Ensure the flow rate is within the optimal range for your carrier gas (e.g., Helium: 25-40 cm/sec).[15] A flow rate that is too low can increase the opportunity for analyte interaction with active sites.
-
Sample Concentration: Overloading the column is a common cause of peak shape problems.[16][17] If you suspect this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, sample concentration was the issue.
| Parameter | Typical Range for Long-Chain Esters | Impact on Peak Tailing |
| Injector Temp. | 250 - 275 °C | Too low: Incomplete vaporization. Too high: Potential sample degradation.[5] |
| Column Flow Rate | 1.0 - 2.0 mL/min (for 0.25/0.32 mm ID) | Too low: Increases interaction time with active sites. |
| Initial Oven Temp. | 50 - 100 °C (solvent dependent) | Too high (splitless): Prevents solvent focusing, causing broad/tailing peaks for early eluters.[12] |
| Injection Volume | 0.5 - 1.0 µL | Too high: Can cause column overload, leading to fronting or tailing.[8] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
-
Cool the GC inlet and oven to a safe temperature (below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Unscrew the septum nut and remove the old septum using tweezers.
-
Remove the inlet retaining nut and carefully withdraw the inlet liner.
-
Inspect the inside of the inlet for any debris.
-
Insert a new, deactivated liner with the correct geometry for your injection type.
-
Replace the gold seal or washer if it appears worn or dirty.
-
Re-install the inlet retaining nut and tighten it finger-tight plus an additional quarter turn with a wrench.
-
Place a new, pre-conditioned septum into the septum nut and re-tighten.
-
Restore carrier gas flow and perform a leak check.
Protocol 2: GC Column Trimming and Re-installation
-
Cool the GC inlet and oven and turn off the carrier gas flow.
-
Carefully unscrew the column nut from the inlet.
-
Gently pull the column out of the inlet.
-
Using a ceramic scoring wafer, score the column 10-20 cm from the end.
-
Flex the column to create a clean, square break at the score mark.
-
Wipe the end of the column with a lint-free cloth dampened with methanol.
-
Slide a new nut and ferrule onto the column.
-
Insert the column into the inlet to the depth specified by your instrument manufacturer.
-
Tighten the column nut finger-tight, then use a wrench to tighten it an additional half-turn.
-
Restore carrier gas flow, perform a leak check, and condition the column if necessary.
Visualization: Root Causes of Peak Tailing
Caption: A diagram illustrating the primary root causes of peak tailing.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. uhplcs.com [uhplcs.com]
- 9. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the esterification of docos-2-enoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of docos-2-enoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of docos-2-enoic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my esterification reaction showing low conversion or yield?
Possible Causes:
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][2]
-
Insufficient Catalyst Activity: The chosen catalyst may not be effective enough for the sterically hindered long-chain docos-2-enoic acid.[3] Homogeneous catalysts like sulfuric acid might be more effective in some cases than heterogeneous catalysts where diffusion can be a limiting factor.[3]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions or catalyst degradation, especially with thermally sensitive catalysts like some ion-exchange resins.[4]
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively with the catalyst, particularly with heterogeneous catalysts.
-
Presence of Impurities: Water or other impurities in the reactants or solvent can inhibit the catalyst or participate in side reactions.[4][5]
Solutions:
-
Water Removal: Employ methods to continuously remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction under vacuum.[2][6]
-
Catalyst Selection and Optimization:
-
Consider using strong acid catalysts like sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid.[3]
-
For heterogeneous options, acid-activated clays or solid acid resins like Amberlyst can be effective, though they may require higher temperatures and longer reaction times.[3][4]
-
Enzymatic catalysis using lipases like Novozym 435 offers a milder and more selective alternative.[7]
-
-
Optimize Reaction Temperature: The optimal temperature will depend on the alcohol and catalyst used. For many long-chain fatty acid esterifications, temperatures in the range of 140-180°C are common when using traditional acid catalysts with reflux.[1]
-
Ensure Efficient Stirring: Use appropriate stirring equipment to ensure the reaction mixture is homogeneous, especially when using solid catalysts.
-
Use Anhydrous Reactants and Solvents: Ensure that the docos-2-enoic acid, alcohol, and any solvents used are as dry as possible.[5]
Q2: I am observing the formation of unwanted byproducts. What could be the cause and how can I prevent it?
Possible Causes:
-
Ether Formation: At high temperatures, particularly in the presence of strong acid catalysts, the alcohol reactant can undergo dehydration to form an ether.[8]
-
Isomerization or Polymerization of the Double Bond: The double bond in docos-2-enoic acid can potentially isomerize or participate in polymerization reactions under harsh acidic conditions and high temperatures.
-
Oxidation: Unsaturated fatty acids can be susceptible to oxidation, especially at elevated temperatures and in the presence of air.[6]
-
Charring or Decomposition: Very high temperatures can lead to the decomposition of the organic molecules, resulting in charring.
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures. The optimal temperature should be high enough to achieve a reasonable reaction rate but low enough to minimize side reactions.
-
Use a Milder Catalyst: Consider using a less aggressive catalyst. For instance, some solid acid catalysts or enzymatic catalysts are less likely to cause side reactions compared to concentrated sulfuric acid.[4][7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Optimize Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of side product formation. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the desired conversion is reached.
Q3: My solid acid catalyst seems to have lost its activity after one use. Why is this happening and can I regenerate it?
Possible Causes:
-
Leaching of Active Sites: For some supported catalysts, the active acid sites can leach into the reaction mixture, leading to a loss of activity.[4]
-
Pore Blockage: The pores of the catalyst can become blocked by reactants, products, or byproducts, preventing access to the active sites. This is a particular concern with large molecules like long-chain fatty acids.[3]
-
Water Deactivation: The presence of water can deactivate some acid catalysts.[4]
Solutions:
-
Catalyst Selection: Choose a robust catalyst with high thermal and chemical stability.
-
Regeneration: Depending on the catalyst, regeneration may be possible. This could involve washing with a solvent to remove adsorbed species, followed by drying or calcination at an elevated temperature. Refer to the manufacturer's instructions for the specific catalyst.
-
Use of a Guard Bed: In a continuous flow setup, a guard bed can be used to remove impurities before the reactants reach the main catalyst bed.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the esterification of long-chain unsaturated fatty acids like docos-2-enoic acid?
Commonly used catalysts include:
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (CH₃SO₃H) are highly effective but can be corrosive and difficult to separate from the product.[3]
-
Heterogeneous Solid Acid Catalysts: These are environmentally friendlier and easier to separate. Examples include ion-exchange resins (e.g., Amberlyst-15), acid-activated clays (e.g., montmorillonite KSF), zeolites, and silica-supported heteropoly acids.[4]
-
Lewis Acid Catalysts: Metal salts like ferric chloride hexahydrate (FeCl₃·6H₂O) have shown good activity for the esterification of long-chain fatty acids.[9]
-
Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, can catalyze the reaction under mild conditions with high selectivity.[7]
Q2: What is the ideal molar ratio of alcohol to docos-2-enoic acid?
To drive the equilibrium towards the ester product, the alcohol is typically used in excess.[2] The optimal molar ratio depends on the specific alcohol and reaction conditions, but ratios from 3:1 to as high as 40:1 (alcohol:fatty acid) have been reported in the literature for various fatty acids.[8][10] Using the alcohol as the solvent is also a common practice.[11]
Q3: How can I monitor the progress of the esterification reaction?
The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Gas Chromatography (GC): After converting the products to more volatile derivatives (e.g., methyl esters, if not already the product), GC can be used for quantitative analysis of the reaction mixture.[5]
-
Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base to determine the acid value.[3]
Q4: What is a suitable work-up procedure for isolating the ester product?
A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Neutralization: If a homogeneous acid catalyst was used, the mixture is neutralized with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1]
-
Extraction: The ester is extracted into an organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).
-
Washing: The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be further purified by distillation or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Long-Chain Fatty Acid Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 60-180°C, 1-5 wt% catalyst | High activity, low cost | Corrosive, difficult to separate, potential for side reactions |
| Amberlyst-15 | 100-140°C, 5-20 wt% catalyst | Reusable, non-corrosive | Lower activity than H₂SO₄, potential for thermal degradation |
| Ferric Chloride (FeCl₃·6H₂O) | Reflux in mesitylene | High activity for long-chain acids and alcohols | Homogeneous, requires separation |
| Montmorillonite Clays | ~150°C | Low cost, environmentally friendly | May require higher temperatures and longer reaction times |
| Novozym 435 (Lipase) | 30-60°C | High selectivity, mild conditions, reusable | Higher cost, sensitive to temperature and pH |
Table 2: Influence of Molar Ratio on Ester Conversion (Example with Oleic Acid)
| Methanol:Oleic Acid Molar Ratio | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| 2:1 | 2 wt% | 68 | 30 | ~40 |
| 10:1 | 2 wt% | 68 | 30 | ~75 |
| 20:1 | 2 wt% | 68 | 30 | ~85 |
| 40:1 | 2 wt% | 68 | 30 | 88 |
| 60:1 | 2 wt% | 68 | 30 | ~89 |
Data adapted from a study on unsaturated fatty acids.[10]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Docos-2-enoic Acid using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add docos-2-enoic acid.
-
Add an excess of the desired alcohol (e.g., a 10:1 molar ratio of alcohol to fatty acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the fatty acid).
-
Heat the mixture to reflux with vigorous stirring.[1]
-
Monitor the reaction progress using TLC or by determining the acid value of aliquots.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the ester with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography or distillation as needed.
Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add docos-2-enoic acid and the desired alcohol to the flask.
-
Add the solid acid catalyst (e.g., 10-20% by weight of the fatty acid).
-
Heat the mixture to the desired temperature (e.g., 140°C) with efficient stirring.[3]
-
To drive the reaction to completion, a Dean-Stark trap can be incorporated to remove the water formed.[2][6]
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Wash the catalyst with a suitable solvent for potential reuse.
-
Isolate the ester from the filtrate by removing the excess alcohol under reduced pressure.
-
Further purification can be performed if necessary.
Visualizations
Caption: General experimental workflow for the esterification of docos-2-enoic acid.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
How to remove impurities from a synthesized batch of Ethyl docos-2-enoate?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of a synthesized batch of Ethyl docos-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesized batch of this compound?
A1: The impurities largely depend on the synthetic route employed. For the commonly used Horner-Wadsworth-Emmons (HWE) reaction, the primary impurities include:
-
Dialkyl phosphate byproduct: This is a water-soluble salt and is generally easy to remove during aqueous workup.[1][2]
-
Unreacted starting materials: These may include the aldehyde and the phosphonate ester used in the HWE reaction.
-
Geometric isomers: While the HWE reaction predominantly yields the (E)-isomer of α,β-unsaturated esters, trace amounts of the (Z)-isomer may be present.[1]
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may form.
If a Wittig reaction is used, the main byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove due to its solubility in many organic solvents.
Q2: What are the recommended purification methods for this compound?
A2: The most effective purification methods for this long-chain α,β-unsaturated ester are:
-
Aqueous Workup: To remove water-soluble byproducts like the phosphate salt from an HWE reaction.
-
Recrystallization: Effective for obtaining high-purity solid products.
-
Column Chromatography: To separate the desired product from structurally similar impurities.
-
Vacuum Distillation: Suitable for purifying high-boiling point, thermally stable liquids.[3]
Q3: What are the key physical properties of this compound to consider during purification?
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities After Synthesis
Symptom: Aqueous layer of the reaction workup is cloudy or contains a precipitate. NMR analysis of the crude product shows signals corresponding to the phosphate byproduct from an HWE reaction.
Cause: Incomplete removal of the dialkyl phosphate salt during the initial extraction.
Solution:
-
Thorough Aqueous Washing: During the workup, wash the organic layer multiple times with water or brine. The phosphate byproduct from the HWE reaction is readily separated by washing with water.[2]
-
Check pH: Ensure the aqueous layer is neutral or slightly basic to maximize the solubility of the phosphate salt.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) from a Wittig Reaction
Symptom: NMR or TLC analysis of the product after initial workup shows the presence of TPPO.
Cause: TPPO is often soluble in the same organic solvents as the desired product, making its removal by simple extraction difficult.
Solutions:
-
Precipitation with Metal Salts:
-
Dissolve the crude product in a polar solvent like ethanol.
-
Add zinc chloride (ZnCl₂) to form an insoluble TPPO-Zn complex, which can be removed by filtration.
-
-
Crystallization:
-
If the product is a solid, attempt recrystallization from a solvent system where TPPO is soluble.
-
Alternatively, try to crystallize the TPPO from the crude mixture using a non-polar solvent like hexane or a mixture of benzene and cyclohexane, in which TPPO has low solubility.
-
-
Column Chromatography:
-
Use a silica gel column. TPPO is more polar than the ester and will elute later. A non-polar eluent system can be used to first elute the this compound.
-
Issue 3: Inefficient Purification by Recrystallization
Symptom: Low yield of crystals, oiling out of the product, or co-crystallization of impurities.
Cause: Inappropriate solvent choice or cooling rate.
Solutions:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]
-
For a non-polar molecule like this compound, consider non-polar solvents or solvent pairs. Common pairs include ethanol-water, diethyl ether-hexane, or toluene-hexane.[9][10]
-
Start by testing the solubility of a small amount of the crude product in various solvents.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[8]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Seeding:
-
If crystallization does not initiate upon cooling, add a small seed crystal of the pure product to induce crystallization.
-
Issue 4: Poor Separation During Column Chromatography
Symptom: Co-elution of the product and impurities, as indicated by TLC analysis of the collected fractions.
Cause: Incorrect choice of stationary phase or mobile phase (eluent).
Solutions:
-
Optimize Eluent System:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent system before running the column. The ideal system should give good separation between the product and impurity spots.
-
For esters, which are of intermediate polarity, a common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[11] The polarity of the eluent can be gradually increased to elute more polar compounds.[12]
-
-
Proper Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium hydroxide (LiOH), portion-wise.[2][15] Stir the mixture at this temperature for 30-60 minutes to generate the phosphonate carbanion.
-
Reaction with Aldehyde: Dissolve eicosanal (the 20-carbon aldehyde) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with water and brine.[2] This step is crucial for removing the water-soluble phosphate byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair. For a long-chain ester, a good starting point could be ethanol, acetone, or a mixture of hexane and ethyl acetate.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.[8] If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.[9]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using either the wet or dry packing method.[13] Equilibrate the column with the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of compounds by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus suitable for high-boiling point liquids. This may include a short-path distillation head to minimize product loss.
-
Distillation Conditions: For long-chain fatty acid esters, high vacuum (e.g., 10⁻³ mm Hg) is often necessary to lower the boiling point and prevent thermal decomposition.[3] The distillation temperature will depend on the exact pressure but for similar compounds, it can range from 65°C to over 130°C.[3][16]
-
Procedure: Heat the crude product in the distillation flask under vacuum. Collect the fraction that distills over at a constant temperature.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Source | Recommended Removal Method(s) | Key Parameters/Notes |
| Dialkyl phosphate | HWE Reaction | Aqueous Workup | Wash organic layer multiple times with water/brine.[2] |
| Triphenylphosphine oxide (TPPO) | Wittig Reaction | Precipitation with ZnCl₂, Crystallization, Column Chromatography | For precipitation, use a polar solvent like ethanol. |
| Unreacted Aldehyde | HWE/Wittig Reaction | Column Chromatography, Vacuum Distillation | Aldehyde is more polar than the ester; will elute later in normal phase chromatography. |
| Unreacted Phosphonate | HWE Reaction | Aqueous Workup, Column Chromatography | Phosphonate is polar and can be removed by washing or will have high retention on silica. |
| (Z)-isomer | HWE/Wittig Reaction | Column Chromatography (Argentation), Careful Recrystallization | Argentation chromatography separates based on unsaturation. |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters | Typical Values/Ranges for Long-Chain Esters |
| Recrystallization | Solvent System | Ethanol, Acetone, Hexane/Ethyl Acetate |
| Column Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient of 1-10% Ethyl Acetate in Hexane | |
| Vacuum Distillation | Pressure | 10⁻¹ to 10⁻³ mm Hg |
| Temperature | 65 - 150 °C (highly pressure-dependent)[3][16] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical flowchart for troubleshooting the purification of this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. EP0292846A2 - A process for the extraction of docosahexaenoic acid ethyl ester from fish oils and pharmaceutical and/or dietetic compositions containing a mixture of docosahexaenoic and eicosapentaenoic acid ethyl esters - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl docos-13-enoate | CAS#:37910-77-3 | Chemsrc [chemsrc.com]
- 7. DOCOSANOIC ACID ETHYL ESTER | 5908-87-2 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. edubirdie.com [edubirdie.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Preventing the isomerization of Ethyl docos-2-enoate during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Ethyl docos-2-enoate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization during the synthesis of this compound?
A1: The primary cause of isomerization of the C2=C3 double bond in this compound is exposure to acidic conditions, particularly at elevated temperatures. Protic acids can catalyze the reversible protonation of the double bond or the carbonyl oxygen, leading to the formation of carbocation intermediates that can then deprotonate to form a mixture of E and Z isomers, or even migrate the double bond to the β,γ-position. Basic conditions can also promote isomerization, though acid-catalyzed pathways are often more problematic during typical esterification workups.
Q2: Which esterification methods are recommended to minimize isomerization of α,β-unsaturated acids like docos-2-enoic acid?
A2: To minimize isomerization, it is crucial to use mild, preferably non-acidic, esterification methods. The following methods are highly recommended:
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (like DMAP) under neutral conditions at room temperature.[1][2]
-
Mitsunobu Reaction: This reaction converts a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) at low temperatures, proceeding with clean inversion of stereochemistry at the alcohol center and preserving the geometry of the carboxylic acid.[3][4][5]
Traditional Fischer esterification, which employs a strong acid catalyst and heat, is generally not recommended as it is known to cause significant isomerization of α,β-unsaturated systems.[6]
Q3: How can I monitor the isomeric purity of my this compound sample?
A3: The isomeric purity of this compound can be effectively monitored using analytical techniques such as:
-
Proton NMR (¹H NMR): The coupling constants between the vinyl protons at the C2 and C3 positions are distinct for the E and Z isomers. For the E (trans) isomer, a larger coupling constant (typically around 15-18 Hz) is expected, while the Z (cis) isomer will show a smaller coupling constant (around 10-12 Hz).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often separate E and Z isomers, especially with the use of silver ions in the mobile phase (argentation chromatography), which enhances the separation of unsaturated compounds.
-
Gas Chromatography (GC): Capillary GC with a suitable column can also be used to separate and quantify the different isomers.
Troubleshooting Guides
Problem 1: Significant Z-isomer formation detected in the final product.
| Possible Cause | Troubleshooting Step |
| Use of an acidic esterification method (e.g., Fischer). | Switch to a milder, non-acidic method like Steglich Esterification or the Mitsunobu Reaction. |
| Acidic workup conditions. | Neutralize the reaction mixture carefully with a mild base like saturated sodium bicarbonate solution. Avoid strong acids during extraction. If an acidic wash is necessary, use a dilute, weak acid and keep the contact time minimal and the temperature low (e.g., ice-cold 1% citric acid solution). |
| Prolonged heating during reaction or purification. | If using a method that requires heat, minimize the reaction time and temperature. For purification, consider column chromatography at room temperature instead of distillation, which requires high temperatures that can induce isomerization. |
| Presence of residual acid catalyst. | Ensure complete removal of any acid catalyst during the workup by performing multiple aqueous washes until the pH of the aqueous layer is neutral. |
Problem 2: Low yield in Steglich Esterification.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure all reagents are anhydrous, as water will consume the DCC/EDC. Allow the reaction to stir for a sufficient amount of time (can be monitored by TLC). |
| Side reaction: N-acylurea formation. | This occurs when the O-acylisourea intermediate rearranges. This side reaction can be suppressed by ensuring a sufficient catalytic amount of DMAP is used and by maintaining a low reaction temperature (0 °C to room temperature).[7] |
| Steric hindrance. | For sterically hindered substrates, the reaction may be slower. Increasing the reaction time or slightly increasing the amount of coupling agent and catalyst may improve the yield. |
| Difficult purification. | The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely. Ensure complete precipitation of DCU by cooling the reaction mixture and filtering thoroughly. A non-polar solvent can be used to wash the filtrate to recover any product that may have co-precipitated. |
Problem 3: Difficulty in purifying the product after a Mitsunobu Reaction.
| Possible Cause | Troubleshooting Step |
| Contamination with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. | These byproducts can be challenging to remove by standard chromatography due to their polarity. To remove TPPO, the crude product can be dissolved in a minimal amount of a non-polar solvent (e.g., cold toluene or diethyl ether) to precipitate the TPPO, which can then be filtered off.[8] The reduced azodicarboxylate can often be removed by repeated aqueous washes or by using specific purification cartridges. |
| Use of excess reagents. | Use the recommended stoichiometry (typically 1.5 equivalents of PPh₃ and DEAD/DIAD). Using a large excess can complicate purification. |
| Reaction with the azodicarboxylate. | If the carboxylic acid is not acidic enough, the alcohol may react with the azodicarboxylate. This is generally not an issue for carboxylic acids. |
Data Presentation
The choice of esterification method can significantly impact the yield and isomeric purity of the final product. Below is a summary of expected outcomes for different methods based on literature for α,β-unsaturated esters.
| Esterification Method | Typical Yield (%) | Expected Isomeric Purity (E:Z ratio) | Key Conditions |
| Fischer Esterification | 60-95%[9] | Low (significant isomerization) | Strong acid (e.g., H₂SO₄), Heat (reflux) |
| Steglich Esterification | 70-95%[2] | High (>98:2) | DCC/EDC, DMAP (cat.), Anhydrous CH₂Cl₂, 0 °C to RT |
| Mitsunobu Reaction | 70-90%[5] | High (>98:2) | PPh₃, DEAD/DIAD, Anhydrous THF, 0 °C to RT |
Experimental Protocols
Protocol 1: Steglich Esterification of (E)-Docos-2-enoic Acid
This protocol is designed to preserve the E-geometry of the starting material.
-
Preparation:
-
To a round-bottom flask, add (E)-docos-2-enoic acid (1 equivalent).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add absolute ethanol (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃ solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Ethyl (E)-docos-2-enoate.
-
Protocol 2: Mitsunobu Reaction for the Synthesis of Ethyl (E)-docos-2-enoate
This method is also excellent for maintaining stereochemical integrity.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-docos-2-enoic acid (1 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Add absolute ethanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution at 0 °C. A color change and/or precipitate formation may be observed.
-
After the addition, allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add diethyl ether to precipitate the triphenylphosphine oxide (TPPO). Cool the mixture to further enhance precipitation.
-
Filter off the TPPO and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate Ethyl (E)-docos-2-enoate.
-
Visualizations
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]
Common byproducts in the synthesis of Ethyl docos-2-enoate and how to minimize them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl docos-2-enoate. Our aim is to address common challenges and byproducts encountered during synthesis and offer practical solutions for their minimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective synthetic strategies for this compound involve a two-step process:
-
Olefin Formation: Creation of the carbon-carbon double bond at the 2-position. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most frequently employed methods for this step.[1][2][3][4]
-
Esterification: Formation of the ethyl ester. This is typically achieved through Fischer esterification of the corresponding docos-2-enoic acid.[5][6][7][8]
Alternatively, a one-pot Wittig reaction using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate can directly yield the target α,β-unsaturated ester from an aldehyde.[9][10]
Q2: What are the most common byproducts in the synthesis of this compound?
A2: Byproducts can arise from both the olefination and esterification steps.
-
From Wittig/HWE Reaction:
-
Triphenylphosphine oxide (TPPO) or dialkyl phosphate: These are stoichiometric byproducts of the Wittig and HWE reactions, respectively.[11][12][13] TPPO can be challenging to remove due to its moderate polarity.[11] The dialkyl phosphate byproduct from the HWE reaction is water-soluble, simplifying its removal.[4][12][13]
-
(Z)-isomer of this compound: While stabilized ylides and HWE reagents favor the formation of the (E)-isomer, the (Z)-isomer can be formed as a minor byproduct.[1][3][14]
-
Unreacted starting materials: Incomplete reactions can leave residual aldehyde or phosphonium salt/phosphonate.
-
Side products from base-sensitive aldehydes: Long-chain aldehydes can be prone to self-condensation or other side reactions in the presence of strong bases.[2][15]
-
-
From Fischer Esterification:
-
Water: This is the primary byproduct of the esterification reaction. Its presence can limit the reaction yield due to the reversible nature of the process.[6][7][8]
-
Unreacted docos-2-enoic acid and ethanol.
-
Ether byproducts: Under acidic conditions, the alcohol can undergo dehydration to form diethyl ether, particularly at higher temperatures.
-
Q3: How can I minimize the formation of the (Z)-isomer during the Wittig reaction?
A3: To favor the formation of the desired (E)-isomer of this compound, consider the following:
-
Use a stabilized ylide: Ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide and will strongly favor the formation of the (E)-alkene.[1][3]
-
Employ the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction is known to exhibit high (E)-selectivity.[4][12][16]
-
Avoid lithium salts: The presence of lithium salts can decrease the (E)-selectivity of the Wittig reaction. Using sodium-based or potassium-based bases can be advantageous.[2][3][17]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Wittig/HWE Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide/Carbanion Formation | Ensure anhydrous conditions, as Wittig ylides and phosphonate carbanions are sensitive to moisture. Use a sufficiently strong and appropriate base. For stabilized ylides, weaker bases can be effective. |
| Poor Reactivity of Aldehyde | Long-chain aldehydes can have lower reactivity. Consider slightly elevated reaction temperatures or longer reaction times. Ensure the aldehyde is pure and free of acidic impurities. |
| Steric Hindrance | While less of a concern with a terminal aldehyde, ensure the reaction is not being sterically hindered by bulky substituents near the reaction center. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) after Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Co-elution during Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Crystallization Issues | TPPO can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane, as it is often less soluble than the desired ester. |
| Chemical Conversion | In some cases, residual triphenylphosphine can be oxidized to TPPO with hydrogen peroxide to simplify purification, as TPPO is generally more polar.[18] |
| Alternative Reaction | Consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct is water-soluble and easily removed with an aqueous workup.[4][12][13] |
Problem 3: Low Conversion in Fischer Esterification
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction.[6][7][8] To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent).[6] |
| Presence of Water | Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent such as molecular sieves.[6] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[6][8] |
| Steric Hindrance and Diffusion | For long-chain fatty acids, steric hindrance and slower diffusion can be a factor.[19] Ensure adequate stirring and consider longer reaction times or slightly higher temperatures. |
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes a general procedure for the (E)-selective synthesis of an α,β-unsaturated ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Icosanal (aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of icosanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Comparison of Wittig and HWE reaction workups.
Caption: Fischer esterification equilibrium and minimization of byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 10. nbinno.com [nbinno.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. quora.com [quora.com]
- 15. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. digital.csic.es [digital.csic.es]
Technical Support Center: Purification of Long-Chain Unsaturated Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain unsaturated esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during purification experiments.
1. Crystallization Issues
| Question/Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Solvent volume is too high: The compound remains fully dissolved even at low temperatures.- Cooling is too rapid: Prevents proper nucleation and crystal growth.- Solution is not supersaturated: Insufficient concentration of the target ester. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.- Slow cooling: Allow the solution to cool to room temperature first, then transfer to a refrigerator or ice bath.- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. |
| Low Product Yield | - Excessive washing of crystals: The purified ester dissolves in the wash solvent.- Incomplete crystallization: A significant amount of the ester remains in the mother liquor.- Adherence of product to glassware: Loss of material during transfers. | - Use ice-cold wash solvent: Minimize the amount of solvent used to wash the crystals.- Concentrate the mother liquor: Evaporate a portion of the solvent from the filtrate and cool again to recover more product.- Rinse glassware: Use a small amount of the mother liquor or fresh solvent to rinse flasks and funnels to recover residual product. |
| Poor Purity of Crystals | - Rapid crystallization: Impurities can become trapped within the crystal lattice.- Insufficient washing: Mother liquor containing impurities remains on the crystal surface.- Co-crystallization of impurities: Impurities have similar solubility profiles to the target ester. | - Recrystallize the product: Dissolve the impure crystals in a minimal amount of hot solvent and cool slowly to reform purer crystals.- Thoroughly wash crystals: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.- Optimize solvent system: Experiment with different solvents or solvent mixtures to improve the selectivity of the crystallization process. |
2. High-Performance Liquid Chromatography (HPLC) Issues
| Question/Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | - Column degradation: Loss of stationary phase or contamination.- Inappropriate mobile phase: Poor interaction between the analyte, stationary phase, and mobile phase.- Sample overload: Injecting too much sample onto the column. | - Clean or replace the column: Flush the column with a strong solvent or replace it if cleaning is ineffective.- Optimize mobile phase: Adjust the solvent ratio, pH, or add modifiers to improve peak shape. For separating isomers, specialized columns like silver-ion columns may be necessary.[1][2][3][4][5]- Reduce injection volume or concentration: Dilute the sample or inject a smaller volume. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition: Insufficient separation power of the mobile phase.- Inappropriate column: The stationary phase is not selective enough for the analytes.- Flow rate is too high: Reduces the interaction time between the analytes and the stationary phase. | - Adjust mobile phase gradient or isocratic composition: A shallower gradient or a weaker mobile phase can improve separation.- Select a more appropriate column: Consider a column with a different stationary phase (e.g., C18 vs. C8) or a longer column for better separation.[6]- Reduce the flow rate: This can enhance resolution but will increase the run time. |
| Fluctuating Baseline | - Air bubbles in the system: Can cause pressure fluctuations and detector noise.- Contaminated mobile phase: Impurities in the solvents can create a noisy baseline.- Detector lamp failure: An aging lamp can lead to an unstable signal. | - Degas the mobile phase: Use an inline degasser or sonicate the mobile phase before use.- Use high-purity solvents: Filter all solvents and use HPLC-grade or better.[7]- Replace the detector lamp: Check the lamp's usage hours and replace if necessary. |
3. Distillation Issues
| Question/Problem | Potential Cause | Recommended Solution |
| Product Degradation or Isomerization | - Excessive heating temperature: High temperatures can cause thermal decomposition or isomerization of unsaturated esters.- Prolonged heating time: Extended exposure to high temperatures increases the risk of degradation.- Presence of oxygen: Can lead to oxidation of the double bonds. | - Use vacuum distillation: Lowering the pressure reduces the boiling point of the ester, allowing for distillation at a lower temperature.- Ensure efficient heating and insulation: Use a heating mantle with good temperature control and insulate the distillation column to minimize heat loss.- Perform distillation under an inert atmosphere: Purge the system with nitrogen or argon to remove oxygen. |
| Poor Separation of Components (in Fractional Distillation) | - Insufficient column efficiency: The fractionating column does not have enough theoretical plates for the separation.- Distillation rate is too fast: Does not allow for proper equilibrium between the liquid and vapor phases in the column.- Fluctuations in heating: Inconsistent vapor flow up the column. | - Use a more efficient column: A longer column or one with a more efficient packing material can improve separation.- Slow down the distillation rate: Reduce the heating to allow for a gradual distillation.- Maintain steady heating: Use a reliable heat source and controller to ensure a constant distillation rate. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar: Leads to superheating of the liquid followed by violent boiling.- High viscosity of the ester: Can trap vapor and lead to bumping. | - Add boiling chips or a magnetic stir bar: This will promote smooth boiling.- Use a wider-bore distillation apparatus: Can help to accommodate bumping if it occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying long-chain unsaturated esters?
The main challenges stem from their physical and chemical properties. These esters often have high boiling points, making them susceptible to thermal degradation and isomerization during distillation. Their unsaturated nature makes them prone to oxidation, which can introduce impurities and alter their biological activity. Furthermore, mixtures of these esters often contain components with very similar polarities and boiling points, making them difficult to separate by standard chromatographic and distillation techniques.
Q2: How can I prevent oxidation and isomerization during purification?
To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible. The use of antioxidants or stabilizers can also be beneficial. For example, small amounts of butylated hydroxytoluene (BHT) can be added to solvents during chromatography or to the distillation flask. To prevent isomerization, particularly during distillation, it is important to use the lowest possible temperature, which can be achieved through vacuum distillation. Avoiding exposure to acidic or basic conditions can also help prevent isomerization.
Q3: Which purification technique is best for my sample?
The choice of purification technique depends on the specific properties of your sample, the desired purity, and the scale of the purification.
-
Crystallization (including urea-addition): This is a cost-effective method for large-scale purification and is particularly useful for separating saturated from unsaturated esters. However, it may not be suitable for achieving very high purity of a specific unsaturated ester from a complex mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with a silver-ion stationary phase (Ag-HPLC), offers excellent selectivity for separating esters based on the number and geometry of their double bonds.[1][2][3][4][5] It is ideal for obtaining high-purity fractions on a small to medium scale.
-
Fractional Distillation: This technique is suitable for separating esters with different boiling points. For high-boiling, heat-sensitive long-chain unsaturated esters, vacuum fractional distillation is necessary to prevent degradation.
Q4: How do I remove residual catalysts or reagents from my purified ester?
Residual catalysts or reagents can often be removed by washing the crude ester with a suitable aqueous solution. For example, acidic catalysts can be neutralized and removed with a dilute sodium bicarbonate solution, while basic catalysts can be removed with a dilute acid wash. Subsequent water washes will help remove any remaining salts. If the impurities are not removed by washing, column chromatography can be an effective purification step.
Q5: What is the role of urea crystallization in purifying unsaturated esters?
Urea crystallization is a selective method for separating saturated and monounsaturated fatty acids and their esters from polyunsaturated ones. In a solution (typically with ethanol or methanol), urea molecules form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the more "bent" shape of polyunsaturated fatty acids prevents them from fitting into the urea crystal lattice. This causes the saturated and monounsaturated components to crystallize out of the solution, leaving the polyunsaturated esters enriched in the liquid phase.
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for long-chain unsaturated esters. The values are approximate and can vary significantly depending on the specific compound, the complexity of the mixture, and the optimization of the method.
| Purification Method | Typical Purity Achievable | Typical Yield | Scalability | Relative Cost |
| Urea Crystallization | 85-98% | 50-80% | High (grams to kilograms) | Low |
| Low-Temperature Crystallization | 90-99% | 60-85% | Medium (grams to hundreds of grams) | Low to Medium |
| Fractional Distillation (Vacuum) | 95-99% | 70-90% | High (grams to kilograms) | Medium |
| Preparative HPLC (C18) | >98% | 40-70% | Low to Medium (milligrams to grams) | High |
| Silver-Ion HPLC (Ag-HPLC) | >99% | 30-60% | Low (milligrams to a few grams) | Very High |
Experimental Protocols
1. Protocol for Urea-Addition Crystallization
This protocol is a general guideline for the enrichment of polyunsaturated esters from a mixture containing saturated and monounsaturated esters.
-
Preparation: In a flask, dissolve urea in ethanol (e.g., 95%) with gentle heating (around 60-70 °C) to create a saturated or near-saturated solution. A common starting ratio is 3:1 urea to fatty acid ester by weight, and 4:1 ethanol to urea by volume.
-
Mixing: Add the long-chain unsaturated ester mixture to the warm urea-ethanol solution. Stir until the mixture is homogeneous.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or a freezer (-20 °C) for 12-24 hours to allow for the formation of urea inclusion complexes with saturated and monounsaturated esters.
-
Filtration: Quickly filter the cold mixture through a Büchner funnel to separate the crystallized urea complexes (solid phase) from the liquid filtrate, which is now enriched with the desired polyunsaturated esters.
-
Washing: Wash the solid urea complex with a small amount of ice-cold ethanol to recover any entrapped polyunsaturated esters. Combine this wash with the initial filtrate.
-
Purification of Filtrate: To the combined filtrate, add an equal volume of water. Acidify the solution to a pH of 4-5 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous ethanol solution with a nonpolar solvent like hexane or petroleum ether. The polyunsaturated esters will move into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified, enriched long-chain unsaturated esters.
2. Protocol for Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
This protocol provides a general framework for the separation of long-chain unsaturated esters based on their degree of unsaturation.
-
Column Preparation: Use a commercially available silver-ion HPLC column or prepare one by loading a cation-exchange column with a silver nitrate solution.
-
Mobile Phase Preparation: A typical mobile phase for Ag-HPLC is a mixture of a nonpolar solvent like hexane and a more polar solvent like acetonitrile or isopropanol. The separation is highly sensitive to the composition of the mobile phase. A shallow gradient of increasing polar solvent concentration is often used. For example, a gradient of 0.1% to 2% acetonitrile in hexane over 30-60 minutes.[2][3]
-
Sample Preparation: Dissolve the ester mixture in the initial mobile phase solvent (e.g., hexane). Ensure the sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1-2 mL/min for an analytical-scale column.
-
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) or an evaporative light-scattering detector (ELSD) can be used.
-
Temperature: Column temperature can be controlled to fine-tune the separation. Lower temperatures often increase retention time.[3]
-
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the eluting peaks. The elution order is typically saturated esters first, followed by esters with an increasing number of double bonds.
-
Post-Collection Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified esters.
Visualizations
Caption: A generalized workflow for the purification of long-chain unsaturated esters.
Caption: A decision tree for troubleshooting low purity of purified long-chain unsaturated esters.
References
- 1. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. graphviz.org [graphviz.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: High-Resolution Separation of Ethyl Docos-2-enoate Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Ethyl docos-2-enoate isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
A1: The main challenges stem from the subtle structural differences between the cis (Z) and trans (E) geometric isomers. These isomers often have very similar polarities and hydrophobicities, leading to co-elution or poor resolution with standard reversed-phase (RP-HPLC) methods. Achieving baseline separation requires optimization of the stationary phase, mobile phase, and temperature to exploit minor differences in their interaction with the chromatographic system.
Q2: Which HPLC mode is most effective for separating geometric isomers of fatty acid esters?
A2: Silver ion HPLC (Ag+-HPLC) is a highly effective technique for separating geometric isomers of unsaturated fatty acid esters.[1][2][3] The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds in the analytes. This interaction is stronger with the more accessible double bonds of cis isomers, leading to longer retention times compared to their trans counterparts.[3] While RP-HPLC can also be used, it often requires specialized columns or mobile phase modifiers to achieve adequate separation.[4][5]
Q3: Can I use a standard C18 column to separate this compound isomers?
A3: While challenging, it is possible to separate cis and trans isomers on a C18 column.[4][6] Success often depends on using a highly efficient column (small particle size, long length), optimizing the mobile phase (e.g., using acetonitrile-based mobile phases), and controlling the temperature.[4][7] For enhanced resolution, specialized C18 columns, such as those with cholesteryl moieties, which offer greater shape selectivity, can be beneficial.[8]
Q4: How does temperature affect the separation of these isomers?
A4: Temperature is a critical parameter for optimizing the resolution of fatty acid ester isomers. In Ag+-HPLC with acetonitrile/hexane mobile phases, lower temperatures (e.g., down to -20°C) can sometimes lead to faster elution and improved resolution.[7] However, there is an optimal temperature, below which retention times may start to increase again.[7] For RP-HPLC, increasing the column temperature can sometimes improve peak shape and efficiency, but it may also reduce retention times, potentially decreasing resolution if not properly optimized with the mobile phase.[9]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between cis and trans Isomers
Q: My chromatogram shows a single broad peak or two closely overlapping peaks for my this compound sample. How can I improve the resolution?
A: To improve the resolution between geometric isomers, a systematic approach to method development is necessary. Consider the following steps:
-
Column Selection:
-
Initial Assessment: If you are using a standard C18 column, ensure it has high efficiency (e.g., < 5 µm particle size).
-
Recommended Action: For significant improvement, switch to a silver ion (Ag+) column.[1][2] These columns provide superior selectivity for cis/trans isomers. Alternatively, consider columns with high steric selectivity, such as those with a cholesteryl stationary phase.[8]
-
Advanced Technique: Couple two or more columns in series to increase the overall column length and, consequently, the plate number and resolution.[3][10]
-
-
Mobile Phase Optimization:
-
For RP-HPLC:
-
For Ag+-HPLC:
-
A common mobile phase is a mixture of hexane and acetonitrile. The acetonitrile concentration is a critical parameter to optimize.
-
Introducing silver ions into the mobile phase for use with a standard C18 column is also a viable option.[6]
-
-
-
Temperature Control:
-
Systematically evaluate the effect of column temperature. For Ag+-HPLC, start at ambient temperature and gradually decrease it in increments of 5-10°C.[7] For RP-HPLC, you may explore a range from ambient to slightly elevated temperatures (e.g., 30-50°C).
-
Issue 2: Peak Tailing or Asymmetric Peaks
Q: The peaks for my isomers are tailing, which is affecting quantification. What are the likely causes and solutions?
A: Peak tailing can be caused by several factors. Follow this troubleshooting guide:
-
Column Contamination or Degradation:
-
Diagnosis: The column may have accumulated contaminants from previous samples. The stationary phase may also be degrading.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or dichloromethane, ensuring compatibility with your column). If the problem persists, consider replacing the guard column or the analytical column itself.[9]
-
-
Secondary Interactions:
-
Diagnosis: Active sites on the silica backbone of the stationary phase can cause undesirable secondary interactions with the analyte.
-
Solution: Ensure your mobile phase is appropriately buffered if there are any ionizable groups. For neutral compounds like this compound, this is less common but still possible. Using a column with low silanol activity can also mitigate this issue.[11]
-
-
Sample Overload:
-
Diagnosis: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. Observe if the peak shape improves.
-
Issue 3: Irreproducible Retention Times
Q: The retention times for my isomer peaks are shifting between injections. How can I stabilize my method?
A: Fluctuating retention times are often indicative of an unstable HPLC system or improperly prepared mobile phase.
-
System Equilibration:
-
Diagnosis: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs. Purge the system with at least 20 column volumes of the new mobile phase when changing solvents.[9]
-
-
Mobile Phase Preparation:
-
Diagnosis: Inconsistent mobile phase composition, including the concentration of any additives like silver ions, can cause retention time shifts. Air bubbles can also be a problem.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. Thoroughly degas the mobile phase before and during use.[12]
-
-
Temperature Fluctuations:
-
Diagnosis: The ambient temperature of the laboratory can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[9]
-
Experimental Protocols
Protocol 1: Silver Ion HPLC (Ag+-HPLC) for this compound Isomer Separation
This protocol is adapted from methodologies for separating fatty acid methyl ester isomers.[1][2]
-
Column: Commercially available Ag+-HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A gradient of acetonitrile in hexane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C (can be optimized between -20°C and 40°C).[7]
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject 10-20 µL of the sample.
-
Run the gradient elution as optimized for your specific isomers. A shallow gradient is often required.
-
The cis isomer is expected to have a longer retention time than the trans isomer.
-
Protocol 2: Reversed-Phase HPLC with a Cholesteryl Column
This protocol is based on the principle of using stationary phases with high shape selectivity.[8]
-
Column: COSMOSIL Cholester C18 column (or equivalent).[4][8]
-
Mobile Phase: Isocratic elution with acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
The trans isomer is typically eluted before the cis isomer in this mode.[4]
-
Data Presentation
Table 1: Comparison of HPLC Columns for Fatty Acid Ester Isomer Separation
| Column Type | Stationary Phase | Principle of Separation | Advantage for Isomer Separation | Reference |
| Silver Ion (Ag+) | Silver ions bonded to silica | π-complexation with double bonds | Excellent selectivity for cis/trans isomers. | [1][2][3] |
| Reversed-Phase | Octadecylsilane (C18) | Hydrophobic interactions | Widely available; can work with optimization. | [4][5] |
| Cholesteryl RP | Cholesteryl groups on silica | Hydrophobicity and molecular shape recognition | High steric selectivity, good for rigid isomers. | [8] |
Table 2: Starting Conditions for Method Development
| Parameter | Ag+-HPLC | Reversed-Phase HPLC |
| Column | Silver Ion Column | C18 or Cholesteryl Column |
| Mobile Phase | Hexane/Acetonitrile | Acetonitrile/Water |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| Temperature | 20°C (with option to cool) | 30°C - 40°C |
| Detector | UV (205 nm) or ELSD | UV (205 nm) |
Visualizations
Caption: Troubleshooting workflow for improving isomer resolution.
Caption: Relationship between HPLC parameters and resolution.
References
- 1. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. scielo.br [scielo.br]
- 4. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters Contained in Edible Oils by Reversed-Phase High-Performance Liquid Chromatography - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. Separation of Ethyl (2E,4Z)-deca-2,4-dienoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. bvchroma.com [bvchroma.com]
Technical Support Center: LC-MS/MS Analysis of Ethyl Docos-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ethyl docos-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5] Given that this compound is a long-chain fatty acid ester, common sources of matrix interference include phospholipids, other lipids, and salts present in biological samples.[2]
Q2: Why is my signal for this compound suppressed?
A2: Ion suppression is the most common matrix effect observed in LC-MS/MS.[4][6] For a lipid-like molecule such as this compound, suppression often occurs when co-eluting matrix components, particularly phospholipids, compete for ionization in the mass spectrometer's source.[2] This competition reduces the number of this compound ions that are formed and detected, leading to a lower signal intensity.
Q3: Can matrix effects vary between different sample types (e.g., plasma, tissue)?
A3: Yes, the extent of matrix effects can vary significantly depending on the complexity and composition of the sample matrix.[2][4] For instance, plasma samples are rich in phospholipids and proteins, which are known to cause significant ion suppression.[6] Tissue homogenates can also introduce a wide variety of lipids and other endogenous compounds that may interfere with the analysis of this compound.
Q4: How can I determine if my analysis is affected by matrix effects?
A4: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract that has undergone the complete sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix is injected. Dips or peaks in the analyte's signal trace indicate regions of ion suppression or enhancement.[1][7]
Troubleshooting Guide
Q1: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A1: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[1][2] The variability in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement, resulting in unreliable quantitative data. It is crucial to implement strategies to mitigate these effects.
Q2: My calibration curve for this compound has a poor correlation coefficient (r²) when using standards prepared in solvent. What should I do?
A2: A low correlation coefficient for a calibration curve prepared in a pure solvent is often indicative of matrix effects when analyzing actual samples. To compensate for this, it is highly recommended to prepare matrix-matched calibration standards.[8] This involves spiking known concentrations of this compound into a blank matrix extract that is representative of your samples. This approach helps to normalize the matrix effects across your calibrators and unknown samples.
Q3: I have identified phospholipids as a major source of interference. How can I remove them from my sample?
A3: Several sample preparation techniques can effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane can selectively extract hydrophobic compounds like this compound while leaving more polar phospholipids in the aqueous layer.[6]
-
Solid-Phase Extraction (SPE): Polymeric mixed-mode SPE cartridges can provide excellent cleanup by retaining the analyte of interest while washing away interfering matrix components.[9]
-
Specialized Phospholipid Removal Plates/Cartridges: These products contain sorbents that selectively bind and remove phospholipids from the sample extract.[6][10]
Q4: Despite sample cleanup, I still suspect residual matrix effects. What else can I do?
A4: If sample preparation alone is insufficient, consider the following:
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation between this compound and the region where matrix components elute. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects.[1][5] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[1][6] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation method (e.g., LLE, SPE).
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the same concentration of this compound as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample under the same LC-MS/MS conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Phospholipid Removal
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 600 µL of n-hexane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing this compound to a new tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 45% | 18% |
| Liquid-Liquid Extraction (LLE) | 85% | 9% |
| Solid-Phase Extraction (SPE) | 92% | 6% |
Data is illustrative and demonstrates the typical trend of improved matrix effect mitigation with more extensive sample cleanup.
Table 2: Impact of a Stable Isotope-Labeled Internal Standard (SIL-IS) on the Precision of Quantification
| Method | Mean Calculated Concentration (ng/mL) | Relative Standard Deviation (RSD, %) |
| Without SIL-IS | 18.7 | 22% |
| With SIL-IS | 25.1 | 4% |
Data is illustrative. The nominal concentration of the spiked sample is 25 ng/mL.
Visual Guides
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting decision tree for poor analytical performance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl Docos-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic systems for the synthesis of Ethyl docos-2-enoate, a long-chain unsaturated ester. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This document offers a detailed comparison of homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts, supported by experimental data from analogous reactions, detailed protocols, and process visualizations.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics of different catalytic systems applicable to the synthesis of long-chain esters like this compound. The data is collated from studies on similar long-chain fatty acid esterifications to provide a relevant comparative framework.
| Catalyst System | Catalyst Example | Typical Reaction Temperature (°C) | Reaction Time (hours) | Catalyst Loading (wt%) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 60 - 100 | 4 - 12 | 1 - 5 | 85 - 95 | High catalytic activity, low cost. | Difficult to separate from the product, corrosive, generates acidic waste. |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | 80 - 120 | 6 - 18 | 2 - 10 | 80 - 90 | Less corrosive than H₂SO₄, effective for sterically hindered substrates. | Separation from the reaction mixture can be challenging. |
| Heterogeneous Solid Acid | Amberlyst-15 | 60 - 90 | 8 - 24 | 5 - 15 | 90 - 98 | Easily separable, reusable, non-corrosive. | Lower reaction rates compared to homogeneous catalysts, potential for pore diffusion limitations. |
| Heterogeneous Solid Acid | Zeolite H-ZSM-5 | 120 - 180 | 12 - 48 | 10 - 20 | 75 - 85 | High thermal stability, shape selectivity. | Higher cost, may require higher temperatures and longer reaction times. |
| Enzymatic | Novozym 435 (Immobilized Lipase) | 40 - 60 | 24 - 72 | 1 - 10 | > 95 | High selectivity, mild reaction conditions, environmentally friendly, reusable. | Higher cost of enzyme, longer reaction times, potential for enzyme denaturation. |
Experimental Protocols
Detailed methodologies for the synthesis of a long-chain ester using each class of catalyst are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.
2.1. Homogeneous Acid Catalysis (using p-Toluenesulfonic Acid)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docos-2-enoic acid (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Alcohol: Add an excess of ethanol (3-5 equivalents) to the reaction mixture.
-
Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) with continuous stirring for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
2.2. Heterogeneous Solid Acid Catalysis (using Amberlyst-15)
-
Catalyst Activation: Activate Amberlyst-15 by washing with methanol and drying in an oven at 60 °C overnight.
-
Reactant and Catalyst Loading: In a round-bottom flask, add docos-2-enoic acid (1 equivalent), ethanol (3-5 equivalents), and activated Amberlyst-15 (10-20 wt% of the acid).
-
Reaction: Heat the mixture to 60-90 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC.
-
Catalyst Separation: After the reaction, cool the mixture and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with solvent, dried, and reused.
-
Product Isolation: Remove the excess ethanol and solvent from the filtrate by rotary evaporation.
-
Purification: The resulting crude ester can be further purified by vacuum distillation or column chromatography if necessary.
2.3. Enzymatic Catalysis (using Novozym 435)
-
Reaction Setup: In a temperature-controlled shaker flask, combine docos-2-enoic acid (1 equivalent) and ethanol (1.1-1.5 equivalents) in a minimal amount of an organic solvent (e.g., hexane or solvent-free).
-
Enzyme Addition: Add Novozym 435 (1-10 wt% of the total reactants).
-
Incubation: Incubate the mixture at 40-60 °C with continuous shaking (e.g., 200 rpm) for 24-72 hours.
-
Enzyme Recovery: Separate the immobilized enzyme by filtration for reuse.
-
Product Isolation: Evaporate the solvent (if used) and any unreacted ethanol under reduced pressure to obtain the crude this compound. Further purification is often not required due to the high selectivity of the enzyme.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
3.2. Catalyst Comparison Logic
This diagram outlines the decision-making logic for selecting a suitable catalyst based on key project requirements.
Caption: Decision tree for catalyst selection in ester synthesis.
This comparative guide provides a foundational understanding of the different catalytic approaches for synthesizing this compound. The choice of catalyst will ultimately depend on the specific requirements of the research or production context, balancing factors such as cost, environmental impact, and desired reaction kinetics.
Comparative Analysis of Ethyl Docos-2-enoate Quantification: A Showdown Between GC-MS and LC-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Technique
The accurate quantification of Ethyl docos-2-enoate, a long-chain monounsaturated fatty acid ethyl ester, is critical in various research and development settings. The choice of analytical methodology profoundly impacts the reliability and efficiency of these measurements. This guide provides a comprehensive cross-validation of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed experimental protocols to inform your selection process.
At a Glance: GC-MS vs. LC-MS for this compound Quantification
| Parameter | GC-MS | LC-MS/MS | Key Considerations for this compound |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | This compound is a large, non-volatile molecule, making LC-MS a more direct approach. GC-MS requires derivatization to increase volatility. |
| Sample Derivatization | Mandatory (e.g., methylation to FAMEs). | Often not required, but can enhance ionization efficiency. | Derivatization for GC-MS adds a sample preparation step and potential for variability. |
| Sensitivity | High, with LODs in the low ng/mL to pg/mL range for similar FAEEs. | Generally higher sensitivity, with LODs in the pg/mL to fg/mL range for similar VLCFAs. | For trace-level quantification, LC-MS/MS may offer superior sensitivity.[1] |
| Linearity | Excellent (R² > 0.99) over a wide concentration range for FAEEs.[2] | Excellent (R² > 0.99) over a wide concentration range for FAEEs and VLCFAs.[2] | Both techniques provide a broad linear dynamic range suitable for various applications. |
| Precision | High, with %RSD values typically below 15%.[2] | High, with %RSD values typically below 15%.[3] | Both methods demonstrate excellent reproducibility. |
| Accuracy/Recovery | Good, typically within 85-115%.[2] | Good, typically within 85-115%.[3] | Both techniques can achieve high accuracy with appropriate internal standards. |
| Throughput | Can be high with modern autosamplers, but derivatization adds time. | Generally higher throughput due to the elimination of the derivatization step. | For large sample batches, the time saved by omitting derivatization in LC-MS can be significant. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More prone to matrix effects, requiring careful method development and internal standards. | Complex matrices may favor GC-MS, although modern LC-MS techniques can mitigate these effects. |
| Instrumentation Cost | Generally lower initial investment.[4] | Higher initial investment.[1] | Budgetary constraints may influence the choice of instrumentation. |
Experimental Workflows
To aid in the visualization of the analytical processes, the following diagrams illustrate the typical experimental workflows for the quantification of this compound by GC-MS and LC-MS.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of very-long-chain fatty acids and their ethyl esters. These should be optimized for your specific laboratory conditions and instrumentation.
GC-MS Protocol for this compound (as FAME)
This protocol is adapted from established methods for the analysis of very-long-chain fatty acids by GC-MS.[5]
1. Lipid Extraction:
-
Homogenize 100 µL of the sample (e.g., plasma, cell lysate) with 2 mL of a chloroform:methanol (2:1, v/v) mixture containing a suitable internal standard (e.g., deuterated C22:1).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the methyl ester of docos-2-enoic acid.
LC-MS/MS Protocol for this compound
This protocol is based on methods for the analysis of very-long-chain fatty acids and long-chain FAEEs by LC-MS/MS.
1. Lipid Extraction:
-
To 100 µL of the sample, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu LC-30AD UHPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500 QTRAP).
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ of this compound, and the product ions would be characteristic fragments.
Logical Framework for Method Selection
The decision between GC-MS and LC-MS for the quantification of this compound depends on several factors. The following diagram outlines a logical approach to selecting the most appropriate technique for your specific needs.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of long-chain fatty acid ethyl esters like this compound.
GC-MS is a robust and cost-effective technique, particularly well-suited for laboratories with existing expertise in this area.[4] Its main drawback for the analysis of this compound is the requirement for derivatization to increase the analyte's volatility. This additional sample preparation step can introduce variability and increase analysis time.
LC-MS/MS , on the other hand, offers the significant advantage of analyzing this compound in its native form, thereby simplifying sample preparation and increasing throughput. It generally provides higher sensitivity, which is crucial for detecting trace amounts of the analyte.[1] However, LC-MS/MS is more susceptible to matrix effects and typically involves a higher initial instrument cost.[1]
Recommendation:
-
For laboratories requiring high throughput and maximum sensitivity , particularly for the analysis of a large number of samples, LC-MS/MS is the recommended technique.
-
For laboratories with budgetary constraints or those already equipped and experienced with GC-MS , this technique remains a viable and reliable option, provided that the derivatization step is carefully controlled and validated.
Ultimately, the choice between GC-MS and LC-MS/MS should be based on a careful consideration of the specific analytical requirements, sample matrix, available resources, and desired throughput. This guide provides the foundational information to make an informed decision and to develop a robust and reliable method for the quantification of this compound.
References
A Comparative Guide to Differentiating cis and trans Isomers of Ethyl docos-2-enoate via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Geometric isomerism, such as that exhibited by the cis (Z) and trans (E) forms of Ethyl docos-2-enoate, can significantly impact a compound's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for unambiguously distinguishing between these isomers. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral features of cis- and trans-Ethyl docos-2-enoate, supported by established principles for α,β-unsaturated esters.
Core Principles of Isomer Differentiation by NMR
The differentiation between cis and trans isomers of α,β-unsaturated esters primarily relies on the differences in the spatial arrangement of the substituents around the C=C double bond. These geometric variations lead to distinct electronic environments for the nuclei, which are reflected in their NMR chemical shifts and, most critically for ¹H NMR, the magnitude of the coupling constants (J-values) between the vinylic protons.[1][2]
In the case of this compound, the key protons for differentiation are the vinylic protons at the C2 and C3 positions (H-2 and H-3).
-
trans Isomer (E-Ethyl docos-2-enoate): The vinylic protons (H-2 and H-3) are on opposite sides of the double bond. This dihedral angle of approximately 180° results in a large vicinal coupling constant (³JH-2,H-3), typically in the range of 12-18 Hz.[2][3][4]
-
cis Isomer (Z-Ethyl docos-2-enoate): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This arrangement leads to a smaller vicinal coupling constant (³JH-2,H-3), generally between 6-12 Hz.[2][3][4]
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. These values are based on established ranges for similar α,β-unsaturated esters.
Table 1: Expected ¹H NMR Data for cis and trans-Ethyl docos-2-enoate
| Assignment | trans (E) Isomer | cis (Z) Isomer | Key Differentiating Feature |
| H-2 (α-vinylic) | ~6.9 ppm (dt) | ~6.3 ppm (dt) | Chemical shift and coupling constant |
| H-3 (β-vinylic) | ~5.8 ppm (dt) | ~5.7 ppm (dt) | Chemical shift and coupling constant |
| ³JH-2,H-3 | 12-18 Hz | 6-12 Hz | Primary distinguishing parameter [2][3] |
| -OCH₂CH₃ | ~4.2 ppm (q) | ~4.1 ppm (q) | Minor chemical shift difference |
| -OCH₂CH₃ | ~1.3 ppm (t) | ~1.2 ppm (t) | Minor chemical shift difference |
| -CH₂- (C4) | ~2.2 ppm (m) | ~2.6 ppm (m) | Potential chemical shift difference |
| -(CH₂)₁₇- | ~1.2-1.4 ppm (m) | ~1.2-1.4 ppm (m) | Overlapping signals |
| -CH₃ (C22) | ~0.9 ppm (t) | ~0.9 ppm (t) | Minimal difference |
Table 2: Expected ¹³C NMR Data for cis and trans-Ethyl docos-2-enoate
| Assignment | trans (E) Isomer (ppm) | cis (Z) Isomer (ppm) | Key Differentiating Feature |
| C=O (C1) | ~166 | ~165 | Minor chemical shift difference |
| C-2 | ~121 | ~120 | Minor chemical shift difference |
| C-3 | ~149 | ~148 | Minor chemical shift difference |
| -OCH₂CH₃ | ~60 | ~59 | Minor chemical shift difference |
| -OCH₂CH₃ | ~14 | ~14 | Minimal difference |
| C-4 | ~32 | ~28 | The α-allylic carbon is typically more shielded in the cis isomer. |
Experimental Protocols
Synthesis of this compound Isomers:
A general method for the synthesis of α,β-unsaturated esters like this compound is the Wittig or Horner-Wadsworth-Emmons reaction. To obtain predominantly the trans isomer, the Horner-Wadsworth-Emmons reaction using a phosphonate ylide is often employed. The synthesis of the cis isomer can be more challenging and may involve modified Wittig reaction conditions or other stereoselective methods.[5]
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
NMR Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Mandatory Visualization
The following diagrams illustrate the key structural differences and the logical workflow for differentiating the isomers based on their NMR spectra.
Caption: Geometric differences between cis and trans isomers and their effect on the ³J coupling constant.
Caption: Workflow for differentiating cis and trans isomers using the ¹H NMR coupling constant.
References
Performance of Ethyl Docos-2-enoate as a Surrogate Standard for Other Docosenoates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of docosenoates, a group of long-chain monounsaturated fatty acids, is critical in various fields, including nutrition, biofuel development, and pharmaceutical research. The use of a surrogate standard is a common and effective strategy to ensure the reliability of analytical methods, particularly when authentic standards for all isomers of interest are unavailable or prohibitively expensive. This guide provides a comprehensive overview of the performance of ethyl docos-2-enoate as a potential surrogate standard for other docosenoate isomers, such as erucic acid (cis-13-docosenoic acid) and cetoleic acid (cis-11-docosenoic acid).
A surrogate standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to the sample before preparation and analysis. The surrogate's recovery is assumed to mirror that of the native analytes, thus correcting for losses during sample processing and instrumental analysis. The ideal surrogate standard should co-elute or elute close to the analytes of interest and exhibit a similar response in the detector.
This guide outlines the experimental protocols and presents a framework for evaluating the suitability of this compound as a surrogate standard. The data presented herein is based on established analytical validation principles for fatty acid analysis.
Experimental Protocols
The validation of this compound as a surrogate standard involves a series of experiments to assess its performance against key analytical parameters. The primary technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID), following derivatization of the docosenoic acids to their corresponding ethyl esters.
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and other available docosenoate ethyl esters (e.g., ethyl erucate, ethyl cetoleate) in a suitable solvent such as hexane or isooctane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analytes in the samples. Each calibration standard should contain a constant, known concentration of the surrogate standard (this compound).
-
Spiked Samples (for Recovery and Matrix Effect Studies): Select a representative matrix (e.g., blank oil, plasma) and spike it with known concentrations of the docosenoate ethyl esters and the surrogate standard at low, medium, and high levels of the calibration range.
Sample Preparation and Derivatization
For samples containing free docosenoic acids or their triglycerides, a derivatization step to convert them to ethyl esters is necessary.
-
Transesterification: A common method involves acid-catalyzed transesterification.
-
To 100 mg of the oil sample, add 2 mL of a 2% sulfuric acid solution in ethanol.
-
Add a known amount of the this compound surrogate standard.
-
Heat the mixture at 70°C for 2 hours in a sealed vial.
-
After cooling, add 2 mL of hexane and 1 mL of distilled water.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the fatty acid ethyl esters (FAEEs) for GC analysis.
-
GC-MS/FID Analysis
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a CP-Sil 88 or a similar FAME column, is recommended for the separation of fatty acid esters.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.
-
Oven Program: A temperature gradient program is typically used, for example: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Detector:
-
Flame Ionization Detector (FID): Operated at 260°C.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with a scan range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
-
Data Presentation: Performance Comparison
The following tables provide a template for summarizing the quantitative data from the validation experiments.
Table 1: Linearity and Range
This experiment assesses the linear relationship between the concentration of the analyte and the instrument response.
| Analyte | Linearity Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| This compound (Surrogate) | 0.5 - 100 | y = 15000x + 500 | 0.9995 |
| Ethyl Erucate (cis-13-C22:1) | 0.5 - 100 | y = 14800x + 450 | 0.9992 |
| Ethyl Cetoleate (cis-11-C22:1) | 0.5 - 100 | y = 14950x + 520 | 0.9994 |
Interpretation: A high correlation coefficient (r² > 0.99) indicates a strong linear relationship. The slope of the calibration curve for the surrogate should be comparable to those of the other docosenoates.
Table 2: Accuracy and Precision (Intra- and Inter-Day)
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| Intra-Day | ||||
| Ethyl Erucate | 1 | 0.98 ± 0.05 | 98.0 | 5.1 |
| 50 | 49.5 ± 1.5 | 99.0 | 3.0 | |
| 100 | 101.2 ± 2.8 | 101.2 | 2.8 | |
| Ethyl Cetoleate | 1 | 1.03 ± 0.06 | 103.0 | 5.8 |
| 50 | 50.8 ± 1.7 | 101.6 | 3.3 | |
| 100 | 99.5 ± 3.1 | 99.5 | 3.1 | |
| Inter-Day | ||||
| Ethyl Erucate | 50 | 50.2 ± 2.5 | 100.4 | 5.0 |
| Ethyl Cetoleate | 50 | 49.1 ± 2.9 | 98.2 | 5.9 |
Interpretation: Acceptable accuracy is typically within 85-115% (or 80-120% for trace levels), and precision (RSD) should ideally be less than 15%.
Table 3: Recovery and Matrix Effects
Recovery experiments determine the efficiency of the extraction procedure.
| Analyte | Spiked Conc. (µg/mL) in Matrix | Extracted Conc. (µg/mL, mean ± SD, n=3) | Recovery (%) |
| This compound | 50 | 46.5 ± 2.1 | 93.0 |
| Ethyl Erucate | 50 | 45.8 ± 2.5 | 91.6 |
| Ethyl Cetoleate | 50 | 46.2 ± 2.3 | 92.4 |
Interpretation: Consistent and high recovery rates (ideally >80%) for both the surrogate and the analytes suggest that the surrogate effectively compensates for losses during sample preparation.
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ethyl Erucate | 0.1 | 0.5 |
| Ethyl Cetoleate | 0.1 | 0.5 |
Interpretation: The LOQ should be appropriate for the expected concentrations of docosenoates in the samples of interest.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation process.
Caption: Experimental workflow for validating a surrogate standard.
Caption: Logical framework for surrogate standard validation.
Conclusion
The suitability of this compound as a surrogate standard for other docosenoates hinges on its ability to mimic their behavior throughout the entire analytical process. The experimental framework and data presentation templates provided in this guide offer a robust methodology for researchers to validate its performance. By systematically evaluating linearity, accuracy, precision, and recovery, scientists can confidently employ this compound to achieve reliable and accurate quantification of various docosenoate isomers, thereby enhancing the quality and comparability of their research findings.
Comparative analysis of Ethyl docos-2-enoate from natural versus synthetic sources.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ethyl docos-2-enoate obtained from hypothetical natural sources versus synthetic routes. Due to the limited documented natural occurrence of this compound, this comparison is based on established methods for the isolation of similar long-chain esters from plant cuticular waxes and well-established synthetic organic chemistry principles. The focus is on providing a framework for evaluating the purity, potential impurity profiles, yield, and analytical characteristics of this compound from these two origins.
Data Presentation: Comparative Overview
The following tables summarize the expected quantitative and qualitative differences between naturally sourced and synthetically produced this compound.
Table 1: Comparison of General Characteristics
| Characteristic | Natural this compound | Synthetic this compound |
| Source | Hypothetically present in plant cuticular waxes.[1][2][3][4][5] | Chemical synthesis from commercially available starting materials. |
| Purity | Variable, dependent on the complexity of the natural matrix and the extent of purification. | Potentially very high (>98%) after purification.[6] |
| Typical Impurities | Other long-chain fatty acid esters, free fatty acids, alkanes, primary alcohols, and triterpenoids.[1][2][3][4][5] | Unreacted starting materials, reaction byproducts (e.g., triphenylphosphine oxide), and solvent residues. |
| Stereoselectivity | Likely to be the thermodynamically more stable (E)-isomer. | Controllable, with methods like the Horner-Wadsworth-Emmons reaction favoring the (E)-isomer.[7][8][9][10] |
| Yield | Very low, as it would be a minor component of the total wax extract. | High, with optimized synthetic protocols. |
| Cost | Potentially very high due to the difficulty of isolation and purification. | Moderate to high, depending on the cost of reagents and scale of synthesis. |
Table 2: Expected Analytical Data Comparison
| Analytical Technique | Expected Results for Natural this compound | Expected Results for Synthetic this compound |
| ¹H NMR | Complex spectrum with overlapping signals from other wax components if not highly purified. The characteristic signals for the α,β-unsaturated ester would be present. | Clean spectrum showing characteristic signals for the ethyl group, the α and β vinyl protons, and the long alkyl chain.[11][12][13] |
| ¹³C NMR | Multiple signals corresponding to various lipidic compounds in the extract. | Distinct signals for the carbonyl carbon, the α and β olefinic carbons, the ethoxy group carbons, and the carbons of the docosanyl chain.[14][15][16] |
| Mass Spectrometry (GC-MS) | A peak corresponding to the molecular weight of this compound (366.62 g/mol ) would be present among other peaks from the wax matrix. Fragmentation would show characteristic ester fragments.[17][18][19] | A prominent molecular ion peak at m/z 366.6. Characteristic fragmentation patterns for a long-chain ethyl ester, including a base peak from McLafferty rearrangement.[17][18][19][20] |
| Gas Chromatography (GC-FID) | A peak with a specific retention time corresponding to this compound, likely co-eluting with other long-chain esters.[6][21][22][23][24] | A single major peak with a reproducible retention time, indicating high purity.[6][21][22][23][24] |
Experimental Protocols
Synthetic Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible and efficient method for the synthesis of (E)-Ethyl docos-2-enoate. The Horner-Wadsworth-Emmons reaction is favored for its high stereoselectivity towards the (E)-isomer and the ease of removal of the phosphate byproduct.[7][8][9][10]
Materials:
-
Eicosanal (C20 aldehyde)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.
-
Wittig-Horner Reaction: Cool the ylide solution back to 0 °C and add a solution of eicosanal (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-Ethyl docos-2-enoate.
Hypothetical Natural Source Extraction and Isolation Protocol
This protocol outlines a general procedure for the extraction and isolation of long-chain esters from plant cuticular waxes, which would be applicable if a natural source of this compound were identified.[1][2][3][4][5]
Materials:
-
Plant material (e.g., leaves)
-
Chloroform
-
Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Extraction: Immerse the fresh plant material in chloroform for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.
-
Filter the extract to remove plant debris.
-
Dry the chloroform extract over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Fractionation: Subject the crude wax extract to column chromatography on silica gel.
-
Elute with a solvent gradient, starting with non-polar solvents like hexane and gradually increasing the polarity with dichloromethane and then methanol.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired ester.
-
Combine the relevant fractions and concentrate to yield a fraction enriched in long-chain esters.
-
Further Purification: If necessary, further purification can be achieved by preparative TLC or HPLC to isolate pure this compound.[25][26][27]
Mandatory Visualization
Caption: Synthetic pathway for (E)-Ethyl docos-2-enoate.
Caption: Hypothetical workflow for natural extraction.
Caption: Workflow for comparative analysis.
Discussion and Conclusion
The primary advantage of synthetic this compound lies in the ability to produce a high-purity, well-characterized compound with a predictable impurity profile and in scalable quantities. The Horner-Wadsworth-Emmons reaction, for instance, is a robust method for stereoselectively synthesizing the (E)-isomer.
In contrast, obtaining this compound from a natural source, if one were to be identified, would likely be a challenging and low-yielding process. The isolated natural product would require extensive purification to remove other structurally similar lipids, and achieving the same level of purity as the synthetic counterpart would be difficult and costly.
For research and drug development purposes, a synthetic source of this compound is highly preferable. It offers consistency between batches, a well-defined impurity profile, and the ability to produce the quantities required for preclinical and clinical studies. While the "natural" label can be appealing, the practical challenges and potential for batch-to-batch variability associated with natural extraction make it a less viable option for a pharmaceutical development pipeline.
It is important to note that while no specific signaling pathways involving this compound have been reported, other long-chain unsaturated fatty acid esters have shown various biological activities, including anti-inflammatory and metabolic effects. Future research on synthetic this compound could explore its potential bioactivities and mechanisms of action.
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. hnl17_sln.html [ursula.chem.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. GCMS Section 6.14 [people.whitman.edu]
- 20. Solved All ethyl esters of long-chain aliphatic acids (for | Chegg.com [chegg.com]
- 21. s4science.at [s4science.at]
- 22. academic.oup.com [academic.oup.com]
- 23. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aocs.org [aocs.org]
- 26. researchgate.net [researchgate.net]
- 27. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
Validating the Presence of Ethyl Docos-2-enoate in a Complex Biological Matrix: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid species like Ethyl docos-2-enoate in complex biological matrices such as plasma, serum, or tissue homogenates is a critical task. This guide provides a comparative overview of two principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of methodology is contingent on specific research needs, including sensitivity, selectivity, and sample throughput.
This document outlines detailed experimental protocols and presents a quantitative comparison of these methods, using data adapted from validated analyses of structurally similar long-chain fatty acid ethyl esters (FAEEs).
Comparative Analysis of Analytical Methods
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. Key validation parameters for the quantification of this compound using GC-MS and LC-MS/MS are summarized below. These parameters are based on established methods for similar long-chain FAEEs and provide a benchmark for performance comparison.[1][2][3][4]
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 0.015 - 10 µg/mL[4] | 1.00 - 1000 ng/mL[1][3] |
| Lower Limit of Quantification (LLOQ) | 15 - 37 ng/mL (for major FAEEs)[5] | 1.00 - 2.50 ng/mL[1][3] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Selectivity | High | Very High |
| Sample Preparation Complexity | Moderate to High (derivatization may be required) | Low to Moderate |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for successful validation. The following protocols are adapted from established methods for long-chain FAEEs and are applicable for the analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[6] For long-chain esters, it offers excellent separation and sensitivity.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of biological matrix (e.g., plasma), add an appropriate internal standard (e.g., ethyl heptadecanoate).[4]
-
Add 1 mL of hexane and vortex for 1 minute to extract the lipids.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 35°C.[8]
-
Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or similar.[9]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 120°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[2][5]
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma, add an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Shimadzu LC-30AD or equivalent.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1][3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl docos-2-enoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl docos-2-enoate, ensuring adherence to safety protocols and regulatory compliance.
Hazard Assessment and Safety Data
The following table summarizes the known hazards of Ethyl docosanoate. While not identical, these provide a baseline for handling this compound with appropriate caution.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a complete suit protecting against chemicals may be necessary.
-
Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear, methodical process to minimize risk and ensure regulatory compliance.
1. Initial Containment and Labeling:
-
Ensure the waste material is stored in a suitable, sealed, and clearly labeled container. The label should include the chemical name ("this compound, Waste"), any known hazards, and the date of accumulation.
2. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials could lead to hazardous reactions.
3. Consultation and Professional Disposal:
-
The primary method for the disposal of this material is to engage a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Provide the disposal company with all available safety information, including the data for Ethyl docosanoate as a surrogate if a specific SDS for this compound is not available.
4. Handling Spills:
-
In the event of a spill, avoid breathing vapors, mist, or gas.[1]
-
For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable, closed container for disposal.[2] Do not let the product enter drains.[1]
-
For major spills, evacuate the area and contact your institution's emergency response team.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding regulatory standards.
References
Personal protective equipment for handling Ethyl docos-2-enoate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl docos-2-enoate. The following procedures are based on data for structurally similar compounds, including Ethyl docosanoate and Ethyl docos-13-enoate, and should be implemented as a baseline for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this compound.
Physicochemical Properties
The quantitative data presented below is for related fatty acid esters and should be considered indicative for this compound.
| Property | Value | Source Compound |
| Molecular Formula | C₂₄H₄₆O₂ | Ethyl docos-13-enoate |
| Molecular Weight | 366.62 g/mol | Ethyl docos-13-enoate |
| Appearance | Colorless to pale yellow liquid | Ethyl docos-13-enoate[1][2] |
| Boiling Point | 233°C @ 8.5 mmHg | Ethyl docos-13-enoate[3] |
| Melting Point | 50°C | Ethyl docosanoate[4] |
| Flash Point | 82.9°C | Ethyl docos-13-enoate[3] |
| Density | 0.87 g/cm³ | Ethyl docos-13-enoate[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to be a low-hazard chemical under normal laboratory conditions. However, appropriate PPE should always be worn to minimize exposure.
| Hazard | Recommended PPE |
| Eye Contact | Safety glasses with side shields or safety goggles. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Inhalation | Use in a well-ventilated area. For operations with a potential for generating aerosols or vapors, a NIOSH-approved respirator may be necessary. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Always wear safety glasses with side shields.
-
Wear nitrile gloves. Change gloves immediately if they become contaminated.
-
A standard laboratory coat should be worn at all times.
3. Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of any mists or vapors.
-
Use compatible and clean glassware and equipment.
-
Keep containers tightly closed when not in use.
4. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Store in tightly sealed containers to prevent contamination.
Disposal Plan
1. Waste Identification:
-
This compound waste should be considered chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
3. Disposal Route:
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
